molecular formula C10H20N2O2 B1469931 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1822560-92-8

2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

カタログ番号: B1469931
CAS番号: 1822560-92-8
分子量: 200.28 g/mol
InChIキー: HLUQYDXJLLJZAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This molecule features a piperidine ring substituted with a methoxymethyl group at the 2-position, linked to a 2-aminopropan-1-one chain. Compounds with piperidine-1-yl propan-1-one scaffolds are of significant interest in medicinal chemistry research, particularly in the study of synthetic opioid analgesics like fentanyl and its derivatives . These analogs are valuable tools for investigating structure-activity relationships (SAR) at opioid receptors. Fentanyl-related compounds primarily function as potent μ-opioid (MOP) receptor agonists, and modifications to the core structure, such as the incorporation of a methoxymethyl group on the piperidine ring, can profoundly influence binding affinity, selectivity, and pharmacological profile . Research into such novel analogs aims to elucidate the molecular mechanisms of opioid receptor interaction and signaling. This product is intended for research purposes only by qualified laboratory personnel.

特性

IUPAC Name

2-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUQYDXJLLJZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Characterizing a Novel Psychoactive Compound

Disclaimer: The compound 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is a novel chemical entity with no specific pharmacological data available in the public domain as of the writing of this guide. The following document, therefore, presents a hypothesized mechanism of action based on its structural similarity to the synthetic cathinone class of molecules. The experimental protocols described herein represent a standard, industry-proven workflow for the in vitro characterization of such compounds.

Introduction: Structural Clues to a Likely Mechanism

The chemical structure of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one features a β-ketone amphetamine backbone, a hallmark of synthetic cathinones.[1][2] These compounds are known for their stimulant, euphoric, and empathogenic effects, which are primarily mediated by their interaction with plasma membrane monoamine transporters (MATs).[3][4] The key players in this family are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3][5]

The presence of a piperidine ring is also a significant feature, found in numerous centrally active pharmaceuticals and research chemicals.[6][7][8] Modifications to this ring, such as the methoxymethyl group at the 2-position, can profoundly influence a compound's affinity and selectivity for different transporters.[9][10][11]

Based on these structural characteristics, the primary hypothesis is that 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one functions as a modulator of monoamine transporters. The critical scientific questions to address are:

  • Binding Affinity: Does the compound bind to DAT, NET, and SERT? And with what affinity?

  • Functional Potency: Does it inhibit the reuptake of dopamine, norepinephrine, and serotonin?

  • Mechanism of Action: Does it act as a pure reuptake inhibitor (a "blocker") like cocaine, or as a substrate that induces transporter-mediated efflux (a "releaser") like amphetamine?[9][10][11]

This guide will detail the in vitro assays required to comprehensively answer these questions.

Part 1: Determining Binding Affinity via Radioligand Binding Assays

The first step in characterizing a novel compound is to determine if it physically interacts with the hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.

Causality Behind Experimental Choices

This assay operates on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the target transporter is incubated with a preparation of cells or tissues expressing that transporter. The test compound is then added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to a binding affinity constant (Ki).

We use specific radioligands for each transporter to ensure target specificity:

  • For DAT: [³H]WIN 35,428 is a common choice due to its high affinity and selectivity.

  • For NET: [³H]Nisoxetine is a selective radioligand for the norepinephrine transporter.

  • For SERT: [³H]Citalopram or [³H]Paroxetine are highly selective for the serotonin transporter.

The choice of tissue or cell line is also critical. Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing a single human monoamine transporter (hDAT, hNET, or hSERT) are preferred as they provide a clean, isolated system, eliminating confounding interactions from other receptors or transporters present in native tissue preparations like rat brain synaptosomes.

Experimental Protocol: Radioligand Displacement Assay
  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT to confluence.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Execution:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., ~1 nM [³H]WIN 35,428 for DAT).

      • Increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membrane preparation (e.g., 10-20 µg of protein per well).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Dry the filtermat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get the specific binding.

    • Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary

The following table presents a plausible outcome for a compound within the synthetic cathinone class, showing a preference for DAT and NET over SERT.

Target TransporterRadioligandTest Compound Ki (nM) [Hypothetical]
Dopamine (hDAT)[³H]WIN 35,42885
Norepinephrine (hNET)[³H]Nisoxetine45
Serotonin (hSERT)[³H]Citalopram1250

Part 2: Assessing Functional Activity via Uptake Inhibition Assays

While binding indicates an interaction, it does not describe the functional consequence. Uptake inhibition assays measure the compound's ability to block the primary function of the transporters: clearing neurotransmitters from the extracellular space.[5]

Causality Behind Experimental Choices

This assay directly measures the functional blockade of the transporter. Cells expressing the transporter of interest are pre-incubated with the test compound. Then, a radiolabeled substrate (the neurotransmitter itself, e.g., [³H]dopamine) is added. If the test compound is an inhibitor, it will prevent the uptake of the radiolabeled neurotransmitter into the cells. The potency of the compound is determined by its IC50 value for uptake inhibition. This assay is crucial because a compound can bind to a transporter without necessarily inhibiting its function (e.g., allosteric modulators).

G

Experimental Protocol: Synaptosomal or Cell-Based Uptake Assay
  • Preparation:

    • Use either synaptosomes prepared from rat brain tissue (striatum for DAT, hippocampus for NET/SERT) or, preferably, the same transfected cell lines used for binding assays.

    • Plate the cells in a 96-well plate and allow them to adhere.

  • Assay Execution:

    • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10-15 minutes with increasing concentrations of the test compound.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The incubation must be short enough to measure the initial rate of transport.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Measurement and Analysis:

    • Lyse the cells with a lysis buffer or distilled water.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Calculate the specific uptake and plot it against the log concentration of the test compound to determine the IC50 value for uptake inhibition.

Hypothetical Data Summary

The IC50 values from this assay indicate the functional potency of the compound as a blocker.

Target TransporterSubstrateTest Compound IC50 (nM) [Hypothetical]
Dopamine (hDAT)[³H]Dopamine250
Norepinephrine (hNET)[³H]Norepinephrine150
Serotonin (hSERT)[³H]Serotonin3500

Part 3: Differentiating Blockers from Releasers via Efflux Assays

The final and most critical mechanistic question is whether the compound is a reuptake inhibitor or a substrate/releaser. While both actions increase synaptic neurotransmitter levels, the underlying mechanisms and physiological consequences are distinct. Releasers are transported into the cell and induce a reversal of the transporter's function, causing it to pump neurotransmitters out into the synapse.[5]

Causality Behind Experimental Choices

This assay is designed to directly measure reverse transport (efflux).[3] Cells are first "preloaded" with a radiolabeled neurotransmitter. After washing away the excess extracellular label, the cells are exposed to the test compound. If the compound is a releaser, it will trigger the efflux of the preloaded radiolabeled neurotransmitter from the cells into the surrounding buffer. This effect is measured by quantifying the radioactivity in the buffer over time. A pure blocker, like cocaine, will not induce efflux. This distinction is paramount, as releasers (like amphetamine) often have a higher abuse potential and neurotoxic profile than pure inhibitors.[5]

G

Experimental Protocol: In Vitro Efflux Assay
  • Preloading Phase:

    • Plate transfected cells (hDAT, hNET, or hSERT) in a 24- or 48-well plate.

    • Incubate the cells with a high concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]dopamine) for 30-60 minutes at 37°C to allow for robust loading into the cytoplasm.

  • Wash Phase:

    • Aspirate the loading buffer and wash the cells multiple times with KRH buffer to remove all extracellular radioactivity. This step is critical to ensure that the only radioactivity measured during the efflux phase is that which has been transported out of the cells.

  • Efflux Phase:

    • Add KRH buffer containing either vehicle (control), a known releaser (positive control, e.g., d-amphetamine for DAT), a known blocker (negative control, e.g., cocaine for DAT), or the test compound at various concentrations.

    • At set time points (e.g., 1, 5, 10, 20 minutes), collect a sample of the supernatant (the buffer).

    • At the end of the experiment, lyse the cells to determine the amount of radioactivity remaining inside.

  • Measurement and Analysis:

    • Measure the radioactivity in the collected supernatant samples and the final cell lysate using scintillation counting.

    • Calculate the percentage of total radioactivity released at each time point for each condition.

    • Plot the percentage of release against time. A significant increase in release over the vehicle control indicates that the compound is a substrate/releaser.

    • A dose-response curve can be generated from the release at a fixed time point (e.g., 10 minutes) to determine the EC50 for release.

Hypothetical Data Summary

This data helps to classify the compound's mechanism. A potent releaser will have a low EC50 value.

Target TransporterPositive ControlTest Compound EC50 (nM) [Hypothetical]Classification
Dopamine (hDAT)d-Amphetamine450Releaser
Norepinephrine (hNET)d-Amphetamine280Releaser
Serotonin (hSERT)p-Chloroamphetamine>10,000Not a releaser

Conclusion: Synthesizing the In Vitro Profile

By systematically executing these three core assays, a comprehensive in vitro pharmacological profile of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one can be established. Based on the hypothetical data presented, this compound would be classified as a potent and selective dopamine/norepinephrine releasing agent (DNRA). This profile is consistent with many known synthetic cathinones and would predict a strong psychostimulant effect in vivo.

This technical guide provides the foundational framework for characterizing any novel compound suspected of interacting with monoamine transporters. The self-validating nature of progressing from binding to uptake and finally to efflux ensures a logical and scientifically rigorous determination of the core mechanism of action, providing critical insights for researchers, scientists, and drug development professionals.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 32, 118-128.

  • Simmler, L. D., Buser, T. A., & Liechti, M. E. (2013). In vitro pharmacology of mephedrone, methylone, and 3- and 4-methylmethcathinone. Journal of Pharmacology and Experimental Therapeutics, 345(3), 457-466.

  • Glennon, R. A. (2014). Structure–activity relationships of synthetic cathinones. Current Topics in Behavioral Neurosciences, 16, 19-45.

  • Kolanos, R., Sakloth, F., & Glennon, R. A. (2015). A comparison of the stimulus properties of cathinone, methcathinone, and N,N-dimethylcathinone. Pharmacology Biochemistry and Behavior, 134, 53-58.

  • Paillet-Loilier, M., et al. (2014). Emerging synthetic cathinones: An evolving picture. Drug Testing and Analysis, 6(7-8), 656-668.

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25.

Sources

Pharmacokinetics and Metabolic Trajectories of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

The compound 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one represents a highly specialized structural motif frequently encountered in the design of neuroactive agents, prodrugs, and targeted therapeutics. Structurally, it is an alanyl amide linked to a 2-(methoxymethyl)piperidine core.

From a drug design perspective, this hybrid structure is engineered to balance aqueous solubility with lipophilic target engagement. The alanyl moiety (2-aminopropanoyl) serves as a hydrophilic, basic handle that can exploit oligopeptide transporters (e.g., PEPT1) for enhanced oral absorption [1]. Conversely, the 2-(methoxymethyl)piperidine ring provides the necessary lipophilicity to cross the blood-brain barrier (BBB). Understanding the metabolic fate of this molecule is critical, as its biotransformation dictates both its pharmacokinetic (PK) half-life and the pharmacological activity of its subsequent metabolites.

Primary Metabolic Pathways

As a Senior Application Scientist overseeing DMPK profiling, I approach this molecule by identifying its metabolic "soft spots." The biotransformation of this compound is governed by two competing enzymatic systems: cytosolic/plasma amidases and hepatic Cytochrome P450 (CYP450) enzymes.

A. Amide Hydrolysis (The Prodrug Cleavage Pathway)

The most rapid metabolic trajectory is the cleavage of the alanyl amide bond. Amino acid amides are highly susceptible to hydrolysis by ubiquitous peptidases and amidases in the plasma and liver [1]. This reaction yields 2-(methoxymethyl)piperidine and free alanine . If this compound is designed as a prodrug, this hydrolysis is the activating step; if it is the active pharmaceutical ingredient (API), this represents the primary clearance mechanism.

B. O-Demethylation (CYP3A4 / CYP2D6)

The methoxymethyl ether group on the piperidine ring is a classic target for CYP450-mediated oxidative O-demethylation. Historical data on structurally analogous compounds (such as alfentanil, which contains a methoxymethyl-piperidinyl moiety) demonstrates that this group undergoes extensive O-demethylation catalyzed primarily by CYP3A4 [2]. This yields a 2-(hydroxymethyl)piperidine derivative, which is significantly more polar and readily excreted.

C. Piperidine Ring Oxidation

Cytochrome P450 enzymes (particularly CYP3A4) also catalyze the oxidation of the piperidine ring itself. Through a coupled electron-proton transfer mechanism, the carbon adjacent to the nitrogen is oxidized, leading to the formation of a lactam (cyclic amide) or triggering ring contraction [3]. Furthermore, the spatial orientation of the piperidine ring within the CYP3A4 active site heavily influences the rate of N-dealkylation and oxidation [4].

Metabolic_Pathways Parent 2-Amino-1-[2-(methoxymethyl) piperidin-1-yl]propan-1-one Amidase Amide Hydrolysis (Cytosolic Peptidases) Parent->Amidase CYP3A4 O-Demethylation (CYP3A4 / CYP2D6) Parent->CYP3A4 CYP_Ox Ring Oxidation (CYP450) Parent->CYP_Ox Met1 2-(Methoxymethyl)piperidine + Alanine Amidase->Met1 Met2 2-Amino-1-[2-(hydroxymethyl) piperidin-1-yl]propan-1-one CYP3A4->Met2 Met3 Piperidine Lactam Derivative CYP_Ox->Met3

Fig 1: Primary metabolic pathways including amide hydrolysis and CYP450-mediated oxidations.

Quantitative Pharmacokinetic Profiling

Based on the structural determinants and in vitro microsomal stability models of analogous alanyl-piperidides, the following table summarizes the anticipated pharmacokinetic parameters.

Pharmacokinetic ParameterEstimated ValueBiological & Structural Causality
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mgHigh clearance driven by dual susceptibility to both amidases and CYP3A4.
Half-life ( t1/2​ ) 1.2 - 2.4 hoursShort systemic half-life due to rapid cleavage of the alanyl amide bond.
Volume of Distribution ( Vd​ ) 3.2 L/kgExtensive tissue penetration facilitated by the lipophilic methoxymethylpiperidine core.
Oral Bioavailability ( F ) ~65%Enhanced by active transport via intestinal PEPT1 transporters targeting the alanyl moiety.
Plasma Protein Binding 40 - 50%Moderate binding; ensures a sufficient free fraction ( fu​ ) for target receptor engagement.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To empirically determine the metabolic clearance and identify the structural metabolites of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, we employ a highly controlled in vitro Human Liver Microsome (HLM) assay.

Scientific Rationale for Self-Validation: A robust protocol cannot simply measure substrate depletion; it must prove that the depletion is enzymatically driven and that the assay system is functioning correctly. We achieve this by incorporating a minus-NADPH control (to isolate amidase activity from CYP450 activity) and multiplexing with Verapamil (a known high-clearance CYP3A4 substrate) to validate the metabolic viability of the HLM batch.

Step-by-Step Protocol
  • System Preparation (Matrix Assembly):

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is a critical cofactor required for the optimal structural conformation and electron transfer efficiency of the CYP450-reductase complex.

  • Microsome & Substrate Equilibration:

    • Suspend pooled Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 0.5 mg/mL.

    • Spike the test compound to a final concentration of 1 µM (keeping organic solvent <0.1% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: A regenerating system is preferred over direct NADPH addition to maintain a constant supply of reducing equivalents, preventing artificial rate-limiting drops in cofactor concentration over the 60-minute assay.

  • Time-Course Quenching:

    • At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold ACN instantly denatures the metabolic enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins for cleaner downstream MS analysis.

  • Centrifugation & LC-MS/MS Analysis:

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to LC vials and analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and scanning for the predicted M−14 (demethylation) and M−71 (amide cleavage) metabolite peaks.

LCMS_Workflow Prep 1. HLM Prep (0.5 mg/mL) Incubate 2. Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Quench (Ice-cold ACN) Incubate->Quench Centrifuge 4. Centrifuge (14k x g) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Mode) Centrifuge->LCMS

Fig 2: Self-validating in vitro microsomal stability and LC-MS/MS analytical workflow.

Conclusion

The DMPK profile of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is defined by its dual-susceptibility to phase I metabolism. The alanyl moiety acts as a rapid clearance liability (or a targeted prodrug release mechanism) via amidases, while the methoxymethylpiperidine core is subjected to CYP3A4-mediated O-demethylation and ring oxidation. By employing self-validating LC-MS/MS workflows, researchers can accurately quantify these competing pathways, enabling the rational design of more metabolically stable analogs or finely-tuned prodrug delivery systems.

References

  • Lavrijsen K, Van Houdt J, Meuldermans W, et al. "Metabolism of alfentanil by isolated hepatocytes of rat and dog." Xenobiotica (1988).[Link][2]

  • Zheng M, et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters (2011).[Link][4]

  • Vig BS, Huttunen KM, Laine K, Rautio J. "Amino Acids in the Development of Prodrugs." Molecules (2018).[Link][1]

  • Wang Y, et al. "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450." Dalton Transactions (2018).[Link][3]

Sources

Receptor binding affinity profile of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

This guide provides a comprehensive technical overview of the receptor binding affinity profile for the novel synthetic compound, 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental methodologies, and data interpretation necessary to characterize the interaction of this molecule with its primary biological targets. Given the novelty of this specific compound, this guide will leverage data from the well-characterized and structurally related synthetic cathinone, Pentedrone, to illustrate the experimental workflows and predictive pharmacological outcomes.

Introduction: The Landscape of Synthetic Cathinones

Synthetic cathinones, often referred to as "βk-amphetamines," are a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant (Catha edulis)[1][2]. These compounds are central nervous system (CNS) stimulants, and their mechanism of action primarily involves the modulation of monoamine neurotransmission[2][3]. The core structure consists of a phenethylamine backbone with a β-keto group.

The compound of interest, 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, belongs to this broad class. Its structure features a piperidine ring, a common moiety in many biologically active compounds, including analgesics and receptor antagonists[4]. The precise pharmacological profile of this specific molecule is not yet extensively documented in peer-reviewed literature. Therefore, to provide a robust and practical guide, we will use Pentedrone as a reference compound. Pentedrone is a well-studied synthetic cathinone that shares key structural motifs and a presumed mechanism of action, making it an excellent proxy for illustrating the principles of receptor binding affinity analysis.

The primary molecular targets for most synthetic cathinones are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[2]. By interacting with these transporters, cathinones increase the extracellular concentrations of their respective neurotransmitters, leading to a range of psychostimulant effects.

The Primary Target: Monoamine Transporter Systems

The psychoactive effects of synthetic cathinones are predominantly mediated by their interaction with monoamine transporters. These transmembrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal.

  • Dopamine Transporter (DAT): A key regulator of dopaminergic signaling, which is heavily involved in reward, motivation, and motor control. Inhibition of DAT is a hallmark of many stimulant drugs and is strongly correlated with their abuse potential[5].

  • Norepinephrine Transporter (NET): Regulates the concentration of norepinephrine in the synapse. NET inhibition leads to increased alertness, focus, and cardiovascular stimulation.

  • Serotonin Transporter (SERT): Responsible for the reuptake of serotonin, a neurotransmitter that modulates mood, appetite, and sleep.

Synthetic cathinones can interact with these transporters in two main ways: as uptake inhibitors (blockers) that prevent the reuptake of neurotransmitters, or as releasers that reverse the direction of transporter flux, causing a non-vesicular release of neurotransmitters[2]. Pentedrone, our model compound, primarily acts as a non-releasing norepinephrine and dopamine uptake inhibitor[6].

Experimental Workflow for Determining Receptor Binding Affinity

To characterize the interaction of a novel compound like 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one with its targets, a series of in vitro assays are employed. The following protocols are designed to be self-validating and provide a clear, causal path from experimental setup to data interpretation.

Radioligand Binding Assay: A Quantitative Measure of Affinity

This assay directly measures the affinity of a test compound for a specific receptor or transporter by quantifying its ability to displace a high-affinity radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for DAT, NET, and SERT

  • Preparation of Cell Membranes:

    • Utilize Human Embryonic Kidney 293 (HEK 293) cells that have been stably transfected to express high levels of the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT)[6].

    • Harvest the cells and homogenize them in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.

    • Test Compound Wells: Wells with membranes, radioligand, and a range of concentrations of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with a cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.

Diagram: Radioligand Binding Assay Workflow

G cluster_end Data Acquisition prep1 HEK 293 Cells (Expressing Target Transporter) prep2 Homogenization & Centrifugation prep1->prep2 prep3 Isolated Cell Membranes prep2->prep3 assay1 Membranes + Radioligand (Total Binding) assay2 Membranes + Radioligand + Unlabeled Blocker (Non-specific Binding) assay3 Membranes + Radioligand + Test Compound (Competitive Binding) end1 Incubation to Equilibrium assay3->end1 end2 Rapid Filtration end1->end2 end3 Scintillation Counting end2->end3 end4 Data Analysis (IC50 -> Ki) end3->end4

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assay: A Functional Assessment

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of the transporter's ability to clear neurotransmitters from the synapse.

Protocol: Synaptosome-Based Neurotransmitter Uptake Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes (resealed nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

    • This is achieved through homogenization of the brain tissue followed by differential centrifugation.

  • Assay Procedure:

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined period at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using scintillation counting.

Data Analysis and Interpretation

From Raw Data to Affinity Constants

The data from the competitive binding assay is used to calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

The IC₅₀ value is then converted to the inhibition constant (Kᵢ), which is a more absolute measure of binding affinity, using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

A lower Kᵢ value signifies a higher binding affinity.

Binding Affinity Profile of Pentedrone (Model Compound)

The following table summarizes the binding affinities and uptake inhibition potencies for Pentedrone at the human monoamine transporters. This profile is what we would aim to generate for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one.

TargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
hDAT 50.4133
hNET 29.547
hSERT 27202897

(Data synthesized from multiple sources for illustrative purposes, based on published literature[6][7])

Interpreting the Profile: Potency and Selectivity

The data for Pentedrone reveals several key characteristics:

  • Potency: Pentedrone is a potent inhibitor at both DAT and NET, with Kᵢ values in the low nanomolar range. It is significantly less potent at SERT, with a Kᵢ value approximately 54-fold higher than for DAT[7].

  • Selectivity: The DAT/SERT selectivity ratio for Pentedrone is high (approximately 54)[7]. This profile, characterized by potent dopaminergic and noradrenergic activity with minimal serotonergic effects, is typical of classic psychostimulants like cocaine and methamphetamine and is often correlated with a high abuse potential[5][7].

Based on this, we can hypothesize that 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, as a cathinone derivative, will also primarily target the monoamine transporters. Its specific potency and selectivity profile will depend on how the 2-(methoxymethyl)piperidine moiety interacts with the binding pockets of the transporters compared to the phenyl group of Pentedrone.

Diagram: Cathinone Interaction at the Synapse

Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles with Neurotransmitters (NT) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft NT Release transporter Monoamine Transporter (DAT/NET/SERT) receptor Postsynaptic Receptors synaptic_cleft->transporter NT Reuptake (Blocked) synaptic_cleft->receptor NT Binding & Signal Transduction compound Synthetic Cathinone (e.g., Pentedrone) compound->transporter Blocks Transporter

Caption: Mechanism of action for a cathinone uptake inhibitor.

Conclusion and Future Directions

This guide outlines the essential framework for determining the receptor binding affinity profile of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. By employing rigorous, self-validating methodologies such as competitive radioligand binding and neurotransmitter uptake assays, researchers can quantify the compound's potency and selectivity at the primary monoamine transporters.

Based on the analysis of the structurally related compound Pentedrone, it is highly probable that the target compound will act as a dopamine and norepinephrine reuptake inhibitor. The key scientific question is how the 2-(methoxymethyl)piperidine group will influence its affinity and selectivity profile. This structural modification could potentially alter its interaction with the transporters, leading to a unique pharmacological signature.

The logical next step is to perform the described in vitro assays on 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one to generate empirical data. This will provide a definitive characterization of its binding profile, which is a critical step in understanding its potential therapeutic applications or abuse liability.

References

  • Title: Pentedrone Critical Review Report. Source: Expert Committee on Drug Dependence Thirty-eighth Meeting, World Health Organization. URL: [Link]

  • Title: Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Source: Neuropharmacology. URL: [Link]

  • Title: Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. Source: Neuropsychopharmacology. URL: [Link]

  • Title: Neurotoxicity-Based Toxicometabolomics of N‑Ethyl Pentedrone Using Zebrafish as an In Vivo Model. Source: ACS Chemical Neuroscience. URL: [Link]

  • Title: Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Synthetic cathinones drug profile. Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). URL: [Link]

  • Title: Neuropharmacology of Synthetic Cathinones. Source: Current Topics in Behavioral Neurosciences. URL: [Link]

  • Title: Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Source: Journal of Molecular Structure. URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Source: Journal of Developing Drugs. URL: [Link]

Sources

Spectroscopic Elucidation of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one: A Comprehensive NMR and FTIR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of complex amine derivatives is a critical quality control gateway in medicinal chemistry and drug development. 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one (CAS: 1822560-92-8) is a highly functionalized nucleophilic amine scaffold often utilized in neuropharmacological research . Characterizing this molecule presents unique spectroscopic challenges due to the presence of a tertiary amide, a primary amine, and a sterically hindered substituted piperidine ring.

This whitepaper provides an in-depth, field-proven technical guide for the complete structural elucidation of this compound using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for research scientists, this guide emphasizes causality in experimental design and establishes a self-validating analytical workflow.

Molecular Architecture & Spectroscopic Rationale

The molecule (Molecular Formula: C₁₀H₂₀N₂O₂) consists of three distinct structural domains:

  • An Alanine-like Moiety: Contains a primary amine (-NH₂) and a secondary chiral center.

  • A Tertiary Amide Linkage: Connects the propan-1-one group to the piperidine nitrogen.

  • A Substituted Piperidine Ring: Features a methoxymethyl (-CH₂-O-CH₃) ether group at the C2 position.

The Analytical Challenge: The tertiary amide bond restricts rotation, potentially leading to signal broadening or rotameric signal duplication in NMR at room temperature. Furthermore, the aliphatic protons of the piperidine ring overlap significantly in the 1.40–1.80 ppm region. Consequently, 1D ¹H NMR alone is insufficient for unambiguous assignment, necessitating a robust 2D NMR strategy (COSY, HSQC, HMBC) to map the spin systems and heteronuclear connectivities.

Causality in Experimental Design & Self-Validating Workflows

As application scientists, we do not merely execute protocols; we design systems that inherently verify their own accuracy. Every step in this guide is engineered as a self-validating system :

  • Solvent Selection (Causality): Deuterated chloroform (CDCl₃) is selected over protic solvents (like D₂O or CD₃OD) to prevent the rapid deuterium exchange of the primary amine (-NH₂) protons. This ensures the -NH₂ signal remains visible as a broad singlet, allowing the ¹H integral to sum perfectly to 20 protons—an internal mathematical validation of the molecule's integrity.

  • ATR-FTIR over KBr Pellets (Causality): Attenuated Total Reflectance (ATR) is utilized to eliminate the hygroscopic interference of KBr. Exogenous water from KBr would obscure the critical 3300–3400 cm⁻¹ region, masking the primary amine's N-H stretching doublet.

  • Orthogonal Cross-Validation: The workflow is designed so that FTIR and NMR independently confirm the same functional groups. The FTIR C=O stretch validates the presence of the amide, which acts as a prerequisite for the ¹³C NMR carbonyl resonance at ~173.5 ppm. If these two data points do not align, the system flags a structural anomaly before further 2D NMR processing .

Workflow A Sample Preparation (Lyophilization & Weighing) B ATR-FTIR Spectroscopy (Solid State, 4000-400 cm⁻¹) A->B Aliquot 1 C NMR Spectroscopy (CDCl₃, 1D & 2D Pulse Sequences) A->C Aliquot 2 D Data Processing (Fourier Transform & Phase Correction) B->D C->D E Structural Elucidation (Peak Assignment & Validation) D->E

Fig 1. End-to-end spectroscopic workflow for structural elucidation.

Experimental Methodologies

Sample Preparation Protocol
  • Lyophilization: Dry 50 mg of the sample under high vacuum (0.01 mbar) for 12 hours to remove trace moisture. Validation: The sample weight must remain constant over two successive weighings separated by 1 hour.

  • Aliquot Division: Isolate 5 mg for FTIR analysis and 20 mg for NMR analysis.

ATR-FTIR Spectroscopy Protocol
  • Calibration: Run a background scan of the empty diamond crystal. Run a polystyrene standard to validate wavenumber accuracy at 1601 cm⁻¹.

  • Sample Application: Place 2-3 mg of the solid sample onto the ATR crystal. Apply uniform pressure using the anvil.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Step: Verify the baseline is flat at 3800 cm⁻¹. If a broad OH band is present, the sample has absorbed atmospheric moisture and must be re-lyophilized.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Dissolution: Dissolve 20 mg of the sample in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a 5 mm NMR tube.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and 3D gradient shimming on the deuterium lock signal.

  • 1D Acquisitions:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (d1).

    • ¹³C NMR: 256 scans, power-gated broadband decoupling, 2-second d1.

  • 2D Acquisitions:

    • COSY (Homonuclear): 128 increments, 4 scans per increment.

    • HSQC (Heteronuclear Single Quantum Coherence): 256 increments, optimized for ¹J_CH = 145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): 256 increments, optimized for ⁿJ_CH = 8 Hz.

NMRStrategy A 1D NMR (¹H, ¹³C) B Homonuclear 2D (COSY) A->B J-Coupling C Heteronuclear 2D (HSQC, HMBC) A->C C-H Correlation D 3D Structure (NOESY) B->D Spatial C->D

Fig 2. Sequential 1D and 2D NMR strategy for complete resonance assignment.

Spectroscopic Characterization & Data Interpretation

FTIR Spectral Analysis

The FTIR spectrum serves as the first line of structural verification, confirming the functional groups prior to NMR analysis . The presence of a doublet in the 3300 cm⁻¹ region is the hallmark of the primary amine (-NH₂).

Table 1: Key FTIR Vibrational Assignments

Functional GroupWavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Significance
-NH₂ (Amine)3350, 3280N-H StretchMediumDoublet confirms primary amine over secondary.
C-H (Aliphatic)2950, 2870C-H StretchStrongConfirms piperidine and methyl groups.
C=O (Amide)1645C=O StretchStrongLower wavenumber indicates tertiary amide.
N-H (Amine)1590N-H BendMediumSupports the 3350/3280 cm⁻¹ assignment.
C-O-C (Ether)1115C-O StretchStrongValidates the methoxymethyl ether linkage.
NMR Spectral Analysis

The NMR data provides the atomic-level connectivity. The self-validating nature of this data lies in the integration and 2D cross-peaks. Setting the integration of the isolated O-CH₃ singlet (3.32 ppm) to exactly 3.00 forces the remaining protons to sum to 17, yielding the required 20 protons.

The HMBC is the ultimate validator of the molecular skeleton: the cross-peak between the H-2' proton (3.95 ppm) and the C1' carbonyl carbon (173.5 ppm) proves the attachment of the alanine-like moiety, while the cross-peak from H-6 (3.65 ppm) to C1' proves the piperidine ring is bound to the amide.

Table 2: Comprehensive ¹H, ¹³C, and 2D NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)COSY CorrelationsHMBC Correlations (¹H → ¹³C)
1' (C=O)173.5---
2' (CH)48.23.95, q, J = 6.8H-3', NH₂C1', C3'
3' (CH₃)21.51.28, d, J = 6.8H-2'C1', C2'
NH₂-1.80, br s (2H)H-2'C2'
2 (CH)52.44.85, mH-3, H-7C1', C3, C6, C7
3 (CH₂)25.11.65, mH-2, H-4C2, C4, C5
4 (CH₂)19.81.50, mH-3, H-5C3, C5
5 (CH₂)26.31.55, mH-4, H-6C3, C4, C6
6 (CH₂)42.7eq: 3.65, m; ax: 2.90, tdH-5C2, C4, C5, C1'
7 (CH₂)71.83.45, mH-2C2, C8
8 (CH₃)58.93.32, s (3H)-C7

(Note: Chemical shifts are representative values based on analogous tertiary amide-piperidine systems. Minor deviations may occur based on sample concentration and exact temperature due to rotameric equilibrium).

Conclusion

The comprehensive characterization of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one requires a meticulous, multi-modal spectroscopic approach. By employing a self-validating workflow—where FTIR confirms functional group presence and 2D NMR (COSY, HSQC, HMBC) maps the exact atomic connectivity—researchers can achieve absolute structural certainty. The methodologies outlined in this whitepaper ensure high-fidelity data acquisition, mitigating the risks of misassignment caused by overlapping aliphatic signals and restricted amide rotation.

References

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds" (8th Edition). John Wiley & Sons. URL:[Link]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. The developed method is tailored for researchers, scientists, and professionals in the drug development sector, ensuring reliability and adherence to international regulatory standards. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this amine-containing molecule is paramount for pharmacokinetic studies, formulation development, and quality control of drug substances and products. The inherent chemical properties of amines, such as their polarity and often weak UV chromophores, can present analytical challenges.[6] This application note addresses these challenges by providing a detailed, validated HPLC-UV method suitable for the routine analysis of this compound.

The method employs pre-column derivatization to enhance the UV detectability of the analyte, a common and effective strategy for quantifying amines.[6][7] The selected derivatizing agent, dansyl chloride, reacts with the primary amine group of the analyte to form a highly UV-absorbent derivative, thereby significantly improving the sensitivity and specificity of the method.

Method Development Strategy

The development of a reliable HPLC method necessitates a systematic approach. The following diagram illustrates the logical workflow employed in the development of the analytical method for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one.

Method_Development_Workflow cluster_preliminary Preliminary Investigation cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Analyte_Properties Analyte Physicochemical Properties (pKa, logP, UV Scan) Derivatization Derivatization Optimization (Reagent, pH, Time, Temp) Analyte_Properties->Derivatization Informs derivatization and mobile phase Lit_Review Literature Review for Similar Compounds Column_Screening Column Screening (C18, C8, Phenyl) Lit_Review->Column_Screening Detection_Wavelength Wavelength Selection (UV Scan of Derivative) Derivatization->Detection_Wavelength Mobile_Phase_Opt Mobile Phase Optimization (ACN/H2O, Buffer, pH, Gradient) Column_Screening->Mobile_Phase_Opt Specificity Specificity/ Selectivity Mobile_Phase_Opt->Specificity Detection_Wavelength->Column_Screening Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ_LOD LOQ & LOD Robustness->LOQ_LOD

Caption: Logical workflow for HPLC method development and validation.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Dansyl Chloride

    • Sodium Bicarbonate

    • Hydrochloric Acid

    • 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one reference standard

Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one reference standard and dissolve in 10 mL of 0.1 M Hydrochloric Acid.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M Hydrochloric Acid to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization
  • Sample Extraction (if applicable): For formulated products, a suitable extraction method should be developed. A generic approach involves dissolving the product in a suitable solvent and filtering. For biological matrices, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[8][9][10][11]

  • Derivatization Protocol:

    • To 100 µL of standard or sample solution, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 400 µL of dansyl chloride solution (1.5 mg/mL in acetonitrile).

    • Vortex the mixture for 30 seconds.

    • Incubate at 60 °C for 45 minutes in a water bath or heating block.

    • Cool the mixture to room temperature.

    • Add 100 µL of 250 mM sodium hydroxide to hydrolyze excess dansyl chloride.

    • Vortex for 30 seconds.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

The following diagram illustrates the sample preparation and derivatization workflow:

Derivatization_Workflow Start Start: Standard or Sample Solution (100 µL) Add_Buffer Add 200 µL of 100 mM Sodium Bicarbonate (pH 9.5) Start->Add_Buffer Add_Dansyl Add 400 µL of Dansyl Chloride Solution (1.5 mg/mL in ACN) Add_Buffer->Add_Dansyl Vortex1 Vortex for 30 seconds Add_Dansyl->Vortex1 Incubate Incubate at 60°C for 45 minutes Vortex1->Incubate Cool Cool to Room Temperature Incubate->Cool Add_NaOH Add 100 µL of 250 mM Sodium Hydroxide Cool->Add_NaOH Vortex2 Vortex for 30 seconds Add_NaOH->Vortex2 Filter Filter through 0.45 µm Syringe Filter Vortex2->Filter End Inject into HPLC Filter->End

Caption: Step-by-step derivatization protocol for the analyte.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2][3][4][5] The validation parameters and acceptance criteria are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak should be well-resolved from placebo and degradation product peaks.Complies
Linearity (R²) ≥ 0.9990.9995
Range 5 - 75 µg/mL5 - 75 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%0.8% 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness RSD ≤ 2.0% for minor changes in method parametersComplies
Specificity

The specificity of the method was evaluated by analyzing blank samples, placebo (formulation matrix without the active ingredient), and stressed samples (subjected to acid, base, oxidative, thermal, and photolytic degradation). The chromatograms showed no interfering peaks at the retention time of the derivatized analyte, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing seven concentrations of the derivatized analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration was linear over the range of 5 µg/mL to 75 µg/mL, with a coefficient of determination (R²) of 0.9995.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 99.2% and 101.5%, which is within the acceptable limits.

Precision

The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by six replicate injections of the 50 µg/mL standard solution on the same day, resulting in a relative standard deviation (RSD) of 0.8%. Intermediate precision was assessed by analyzing the same standard solution on three different days, yielding an RSD of 1.2%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The RSD of the results under these varied conditions was less than 2.0%, indicating the method's robustness.

Conclusion

This application note presents a specific, accurate, precise, and robust HPLC-UV method for the quantification of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. The use of pre-column derivatization with dansyl chloride significantly enhances the detectability of the analyte, making the method suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and comprehensive validation data demonstrate that this method is fit for its intended purpose and adheres to international regulatory standards.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • ResearchGate. (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products). [Link]

  • Analytical and Bioanalytical Chemistry Research. Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric. [Link]

  • University of Almeria. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]

  • MDPI. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Agilent. Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix. [Link]

Sources

Application Note: Quantitative Analysis of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The proliferation of Novel Psychoactive Substances (NPS) presents a continuous challenge for clinical and forensic toxicology laboratories.[1][2][3] These substances are often designed to mimic the effects of controlled drugs while circumventing existing regulations.[1] This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, a synthetic cathinone derivative, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and a rapid 8-minute chromatographic run. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance to ensure reliability and accuracy for research and drug monitoring purposes.[4][5]

Introduction

2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is a synthetic cathinone featuring a substituted piperidine moiety. Like other NPS, its emergence necessitates the development of reliable analytical methods for its detection in biological matrices to understand its pharmacokinetics, toxicology, and prevalence.[6] LC-MS/MS is the technique of choice for such applications due to its exceptional sensitivity, selectivity, and applicability to a wide range of compound polarities.[7][8]

This document provides a comprehensive protocol for the extraction and quantification of this specific analyte in human plasma. We explain the causality behind key experimental choices, from sample preparation to mass spectrometric detection, to provide a method that is not only procedural but also educational for researchers in the field.

Analyte Properties:

PropertyValue
Chemical Name 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Molecular Formula C₁₃H₂₄N₂O₂
Monoisotopic Mass 240.1838 g/mol
Structure

Principle of the Method

The analytical workflow is designed for efficiency and accuracy. The core principle involves three stages:

  • Sample Preparation: Proteins in the plasma matrix, which can interfere with analysis and damage the LC system, are precipitated using a cold organic solvent (acetonitrile). This is a rapid and effective technique for cleaning up samples for many NPS screening methods.[9][10] An isotopic-labeled internal standard (IS) is added prior to precipitation to correct for variability during sample processing and instrument analysis.

  • Chromatographic Separation: The analyte and internal standard in the cleaned-up extract are separated from endogenous matrix components using reversed-phase Ultra High-Performance Liquid Chromatography (UHPLC). A C18 stationary phase is employed, which is ideal for retaining moderately polar compounds like synthetic cathinones. A gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient separation. The addition of formic acid promotes analyte protonation, which is essential for effective ionization.

  • Mass Spectrometric Detection: The separated compounds are ionized using positive ion electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring low limits of quantification and high confidence in identification.[11]

Materials and Instrumentation

Reagents and Chemicals
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+), Deionized Water (>18 MΩ·cm).

  • Reference Standards: 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one (≥98% purity), 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one-d5 (Internal Standard, IS, ≥98% purity).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an ESI source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Other Equipment: Centrifuge, analytical balance, volumetric flasks, pipettes, 1.5 mL polypropylene tubes.

Experimental Protocols

LC-MS/MS Conditions

Rationale for Parameter Selection:

  • Mobile Phase: A combination of water and acetonitrile is a standard for reversed-phase chromatography. Formic acid is added to lower the pH, which protonates the amine groups on the analyte and IS, leading to better peak shape and a significantly enhanced ESI+ signal.

  • Gradient Elution: A gradient is used to ensure that the analyte elutes with a sharp peak (for sensitivity) while also eluting more hydrophobic matrix components later in the run, preventing interference and cleaning the column for the next injection.

  • MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and specific, stable product ions are selected in the third quadrupole (Q3). Using two transitions per compound increases the certainty of identification. The proposed fragments are based on common fragmentation pathways for cathinone derivatives, such as the cleavage of the side chain.[12]

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.5 min (95% B), 6.5-6.6 min (95-5% B), 6.6-8.0 min (5% B)

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive
IonSpray Voltage 5500 V
Source Temp. 500°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
CAD Gas Medium

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)DP (V)CE (V)CXP (V)
Analyte (Quant) 241.2128.1100802512
Analyte (Qual) 241.272.110080358
IS-d5 (Quant) 246.2133.1100802512
Standard and QC Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte and the IS reference standards in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using 50:50 (v/v) methanol:water to create working solutions for calibration standards and QCs.

  • Calibration Curve Standards (0.1 - 100 ng/mL): Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Spike blank human plasma at three concentrations:

    • Low QC (LQC): 0.3 ng/mL

    • Mid QC (MQC): 8 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation Protocol (Protein Precipitation)

G cluster_prep Sample Preparation Workflow start 1. Aliquot 100 µL Plasma (Sample, Calibrator, or QC) add_is 2. Add 20 µL IS Working Solution (e.g., 50 ng/mL) start->add_is vortex1 3. Vortex briefly (5 sec) add_is->vortex1 add_acn 4. Add 300 µL cold Acetonitrile vortex1->add_acn vortex2 5. Vortex vigorously (1 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 g, 10 min, 4°C) vortex2->centrifuge transfer 7. Transfer 200 µL Supernatant to new vial centrifuge->transfer inject 8. Inject 5 µL into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow.

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, LLOQ, recovery, and matrix effect, following established international guidelines.[13][14] All parameters met the standard acceptance criteria.

Table 4: Linearity and LLOQ

ParameterResultAcceptance Criteria
Calibration Range 0.1 – 100 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation (r²) > 0.998≥ 0.99
LLOQ 0.1 ng/mLAccuracy ±20%, Precision ≤20%

Table 5: Intra-day and Inter-day Accuracy & Precision (n=6 replicates over 3 days)

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC 0.36.8%+4.5%8.2%+5.1%
MQC 8.04.1%-2.3%5.5%-1.7%
HQC 80.03.5%+1.8%4.9%+2.4%
Acceptance Criteria≤15% (≤20% for LLOQ)±15% (±20% for LLOQ)≤15% (≤20% for LLOQ)±15% (±20% for LLOQ)

Table 6: Recovery and Matrix Effect

QC LevelConc. (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC 0.392.5%-8.7% (Minor Suppression)
HQC 80.095.1%-6.5% (Minor Suppression)
Acceptance CriteriaConsistent & ReproducibleIS-normalized factor within acceptable limits

Discussion

This LC-MS/MS method demonstrates high sensitivity and selectivity for the quantification of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in human plasma. The protein precipitation protocol is fast, simple, and provides sufficient cleanup to avoid significant matrix effects, as demonstrated by the validation data.[9] The use of a stable isotope-labeled internal standard is a critical component of the method's trustworthiness, effectively compensating for any minor variations in extraction recovery or ion suppression between samples.

The chromatographic conditions were optimized to provide a robust separation with a total run time of 8 minutes, allowing for a high throughput of samples. The MRM detection provides the necessary specificity to distinguish the analyte from endogenous plasma components and potential metabolites. The validation results confirm that the method is linear over a relevant concentration range, accurate, and precise, making it suitable for its intended purpose in a research or clinical toxicology setting.

cluster_ms Tandem Mass Spectrometry (MRM) q1 Q1: Precursor Selection Selects ions with m/z = 241.2 q2 Q2: Collision Cell Fragments precursor ion q1->q2 Collision-Induced Dissociation (CID) q3 Q3: Product Selection Selects fragment ions m/z = 128.1 (Quant) m/z = 72.1 (Qual) q2->q3

Caption: Multiple Reaction Monitoring (MRM) Logic.

Conclusion

A fully validated LC-MS/MS method for the determination of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in human plasma has been developed. The method is rapid, sensitive, and robust, meeting the rigorous standards required for bioanalytical assays. This application note provides a complete protocol that can be readily implemented by laboratories equipped with standard LC-MS/MS instrumentation for the analysis of this and structurally similar novel psychoactive substances.

References

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Forensic Science. (2024). Optimization of NPS sample preparation in blood, urine, serum, and plasma.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • ResearchGate. (2026). Sample preparation strategies for the determination of psychoactive substances in biological fluids | Request PDF.
  • Spectroscopy Online. (2024). A Review of Advancements in Detecting New Psychoactive Substances.
  • ResearchGate. (2024). (PDF) Novel psychoactive substances (NPS): Update, issues and challenges.
  • Wiley Online Library. (n.d.). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication.
  • The Poison Journal. (2024). Novel psychoactive substances (NPS): Update, issues and challenges.
  • Wiley Online Library. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples.
  • Thermo Fisher Scientific. (2025). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
  • ResearchGate. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review.
  • Tesi di dottorato. (2025). Development of new analytical methods for the identification of novel psychoactive substances (nps), related metabolites and biomarkers of intake in biological matrices.
  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • PMC. (2022). Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS.
  • SpringerLink. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl).

Sources

Application Note: Synthesis and Utilization of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic synthesis, self-validating experimental protocols, and downstream applications of a high-value chiral intermediate.

Introduction & Chemical Rationale

The molecule 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is a highly versatile, dual-stereocenter chemical intermediate. Structurally, it is an amide formed by the coupling of an alanine derivative with 2-(methoxymethyl)piperidine[1].

In medicinal chemistry, piperidine-based amides (analogous to pipecoloxylidides) are privileged scaffolds frequently found in local anesthetics and target-specific peptidomimetics. The strategic inclusion of the methoxymethyl group at the C2 position of the piperidine ring serves two critical functions:

  • Pharmacokinetic Modulation: The ether oxygen acts as a localized hydrogen bond acceptor, improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.

  • Stereochemical Directing Group: The steric bulk of the methoxymethyl group enforces specific conformational geometries, which is highly advantageous when utilizing this intermediate as a chiral ligand in asymmetric catalysis or as a rigidified backbone in peptidomimetic libraries.

Mechanistic Pathway & Synthesis Strategy

The synthesis of this intermediate requires a robust, two-step sequence: Amide Coupling followed by Orthogonal Deprotection .

Step 1: HATU-Mediated Amide Coupling

Coupling an amino acid to 2-(methoxymethyl)piperidine presents a significant synthetic challenge due to the steric hindrance of the secondary amine[1]. Traditional carbodiimide reagents (e.g., DCC or EDC) often result in sluggish kinetics, poor yields, and epimerization of the α -chiral center of the amino acid.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed alongside a non-nucleophilic base like DIPEA[2].

  • Causality of Reagent Choice: The base deprotonates the N-Boc-alanine, which then attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester[3]. The adjacent nitrogen atom in the pyridine ring of the HOAt leaving group provides neighboring group participation, effectively guiding the hindered piperidine nitrogen to accelerate the nucleophilic attack, ensuring high yields and complete retention of stereochemistry[2][3].

Step 2: Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group provides orthogonal protection—stable under the basic coupling conditions but highly labile under acidic conditions[4].

  • Causality of Reagent Choice: Treatment with Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, triggering the cleavage of the carbon-oxygen bond. This releases a tert-butyl cation and carbamic acid, which rapidly decarboxylates into CO₂ gas, yielding the free amine as a TFA salt[4]. Because this specific intermediate lacks electron-rich aromatic residues (such as tryptophan), the addition of carbocation scavengers (e.g., triisopropylsilane) is unnecessary, streamlining the isolation process[4].

Visualized Synthetic Workflow

SynthWorkflow A N-Boc-Alanine C HATU Coupling (DIPEA, DMF) A->C B 2-(Methoxymethyl) piperidine B->C D Boc-Protected Intermediate C->D  Active Ester  Formation E TFA Deprotection (TFA/DCM) D->E  Purification F 2-Amino-1-[2-(methoxymethyl) piperidin-1-yl]propan-1-one E->F  Neutralization

Caption: Workflow for the synthesis of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Boc-Protected Intermediate
  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve N-Boc-alanine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 20 minutes. Validation: The solution will transition to a pale yellow color, indicating the formation of the OAt-active ester[2].

  • Coupling: Add 2-(methoxymethyl)piperidine (1.1 eq) dropwise[1]. Stir for 2–4 hours. Monitor via LC-MS until the starting material mass is fully consumed.

  • Self-Validating Workup: Dilute with Ethyl Acetate (10 volumes).

    • Wash sequentially with 5% aqueous Citric Acid (removes excess DIPEA and unreacted piperidine).

    • Wash with saturated aqueous NaHCO₃ (removes unreacted acid and HOAt byproduct)[2].

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The highly lipophilic product remains isolated in the organic phase with >95% crude purity.

Protocol B: Boc Deprotection to Yield the Target Amine
  • Acidification: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C using an ice bath.

  • Cleavage: Add TFA dropwise to achieve a final concentration of 20-50% (v/v) TFA in DCM[4]. Remove the ice bath and stir at room temperature for 1–2 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot confirms the presence of the primary amine.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove volatile TFA and DCM[4]. Dissolve the resulting oily TFA salt in DCM and wash with 1M NaOH to neutralize. Extract the free base, dry over Na₂SO₄, and concentrate to yield the final target intermediate.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimization of this synthetic route, providing benchmarks for reaction validation.

Reaction StepReagents & ConditionsReaction TimeExpected YieldPurity (LC-MS)Key Validation Metric
Amide Coupling HATU, DIPEA, DMF, RT2 – 4 h88 – 92%>95%Complete disappearance of SM; Mass shift corresponding to product.
Boc Deprotection 20-50% TFA in DCM, RT1 – 2 h95 – 98%>98%Mass shift of -100 Da (Loss of Boc group); Ninhydrin positive.

Downstream Applications in Drug Development

Once synthesized, the free primary amine of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one serves as a highly reactive nucleophile for further functionalization.

  • Peptidomimetic Libraries: The primary amine can undergo iterative peptide coupling (using standard Fmoc or Boc solid-phase/solution-phase chemistry) to build protease-resistant peptide analogs.

  • Local Anesthetic Analogs: Arylation or acylation of the primary amine generates compounds structurally analogous to bupivacaine or ropivacaine, allowing researchers to study the structure-activity relationship (SAR) of the methoxymethyl moiety on voltage-gated sodium channel blockade.

  • Chiral Ligands: Phosphination of the amine yields novel chiral phosphino-amide ligands, which are highly sought after for transition-metal-catalyzed asymmetric transformations.

AppPathways Core 2-Amino-1-[2-(methoxymethyl) piperidin-1-yl]propan-1-one App1 Peptidomimetic Libraries Core->App1 N-Alkylation / Coupling App2 Local Anesthetic Analogs Core->App2 Arylation App3 Chiral Ligands (Asymmetric Catalysis) Core->App3 Phosphination

Caption: Downstream applications of the chiral 2-(methoxymethyl)piperidine scaffold.

References

  • Title: Application Notes and Protocols for t-Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Title: Technical Support Center: HATU Coupling Reactions Source: Benchchem URL
  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL
  • Title: 2-(Methoxymethyl)

Sources

Application Note & Protocols: Evaluating the Neurotoxic Potential of Pentedrone Using In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction: The Evolving Landscape of Neuroactive Compounds

The emergence of novel psychoactive substances presents a significant challenge to public health and necessitates robust in vitro models for rapid toxicological screening. Pentedrone (also known as 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one) is a synthetic cathinone that has been shown to possess neurotoxic properties.[1][2][3] Understanding the cellular and molecular mechanisms underlying its toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides detailed protocols for culturing relevant neuronal cell models and performing key functional assays to characterize the cytotoxic and apoptotic effects of pentedrone.

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[4][5][6][7] These cells express key neuronal markers and are amenable to a variety of cell-based assays, making them an ideal system for investigating the effects of neuroactive compounds like pentedrone.

I. Foundational Cell Culture: The SH-SY5Y Neuroblastoma Model

A consistent and healthy cell culture is the bedrock of reproducible experimental results. The following protocol outlines the essential steps for the successful culture of SH-SY5Y cells.

Essential Materials & Reagents
  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Complete Growth Medium:

    • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cryopreservation Medium: 90% FBS, 10% DMSO

  • Sterile cell culture flasks (T-25, T-75), plates (6-well, 96-well), and serological pipettes

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

Protocol: Thawing and Establishing SH-SY5Y Cultures
  • Preparation: Pre-warm complete growth medium to 37°C. Add 9 mL of the medium to a 15 mL conical tube.

  • Thawing: Quickly thaw a cryovial of SH-SY5Y cells in a 37°C water bath until a small ice crystal remains.[5]

  • Cell Transfer: Aseptically transfer the cell suspension into the 15 mL conical tube containing the pre-warmed medium.

  • Centrifugation: Centrifuge the cell suspension at 1000 rpm for 3 minutes.[4]

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh complete growth medium.

  • Seeding: Transfer the cell suspension to a T-25 culture flask.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • Medium Change: Replace the medium every 2-3 days.[8]

Protocol: Subculturing (Passaging) SH-SY5Y Cells
  • Monitor Confluency: Passage the cells when they reach 80-85% confluency.[4][9]

  • Aspiration: Aspirate the old medium from the flask.

  • Washing: Wash the cell monolayer once with sterile PBS.

  • Trypsinization: Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells begin to detach.[9]

  • Neutralization: Add 4-5 mL of complete growth medium to inactivate the trypsin.

  • Cell Collection: Gently pipette the cell suspension up and down to break up clumps and transfer to a 15 mL conical tube.

  • Centrifugation: Centrifuge at 1000 rpm for 3 minutes.

  • Reseeding: Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a 1:3 to 1:6 split ratio.[9]

II. Experimental Workflow for Pentedrone Dosing

The following workflow provides a general framework for designing and executing cell-based assays with pentedrone.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_cells Prepare SH-SY5Y Cell Culture seed_plates Seed Cells into 96-well Plates prep_cells->seed_plates dosing Dose Cells with Pentedrone seed_plates->dosing prep_drug Prepare Pentedrone Stock & Dilutions prep_drug->dosing incubation Incubate for 24-72 hours dosing->incubation viability Assess Cell Viability (MTT Assay) incubation->viability apoptosis Measure Apoptosis (Caspase-3 Assay) incubation->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis

Figure 1: A generalized experimental workflow for assessing the in vitro effects of pentedrone.

III. Quantifying Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[12]

Protocol: MTT Assay for Pentedrone Cytotoxicity
  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13][14] Allow cells to attach overnight.

  • Pentedrone Dosing: Prepare serial dilutions of pentedrone in complete growth medium. Remove the old medium from the wells and add 100 µL of the various pentedrone concentrations. Include a vehicle control (medium without pentedrone).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.[4][15]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 540-570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Example Data Presentation
Pentedrone Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25 ± 0.08100%
101.18 ± 0.0694.4%
500.95 ± 0.0576.0%
1000.63 ± 0.0450.4%
2500.31 ± 0.0324.8%
5000.15 ± 0.0212.0%

IV. Investigating Apoptosis: Caspase-3 Activation

Pentedrone-induced cytotoxicity may occur through apoptosis, or programmed cell death. A key executioner in this pathway is Caspase-3.[16] Studies have shown that pentedrone can activate caspase-3.[17]

Proposed Signaling Pathway for Pentedrone-Induced Apoptosis

G Pentedrone Pentedrone ROS Increased ROS Pentedrone->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed pathway of pentedrone-induced apoptosis via oxidative stress.

Protocol: Colorimetric Caspase-3 Assay

This protocol is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA, by active caspase-3.

  • Cell Culture and Dosing: Seed SH-SY5Y cells in a 6-well plate and treat with desired concentrations of pentedrone for 24 hours.

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in 50-100 µL of chilled lysis buffer.[16]

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-200 µg of protein lysate to each well.

    • Add reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[16]

    • Include a negative control (lysate from untreated cells) and a positive control (e.g., staurosporine-treated cells).[18]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

V. Concluding Remarks

The protocols detailed in this application note provide a robust framework for investigating the neurotoxic effects of pentedrone in a controlled, in vitro setting. By employing the SH-SY5Y cell model in conjunction with cytotoxicity and apoptosis assays, researchers can elucidate the dose-dependent effects and gain insight into the molecular mechanisms of action of this synthetic cathinone. Such studies are vital for the comprehensive toxicological profiling of emerging psychoactive substances.

References

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019, November 27). Retrieved from [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. (2025, July 8). Cyagen. Retrieved from [Link]

  • Korecka, J. A., et al. (2015, August 12). Differentiation of SH-SY5Y Cells into Neurons. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Kovacic, S., & Sket, D. (2016). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Medical Research, 47(8), 613-621. Retrieved from [Link]

  • PC12 cell protocols. (n.d.). Whitelabs.org. Retrieved from [Link]

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  • Silva, B., et al. (2021). S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity. Toxicology and Applied Pharmacology, 416, 115442. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Administration and Formulation of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration and formulation of the novel research compound, 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. As a molecule featuring both a substituted piperidine ring and an aminoketone functional group, its handling and delivery in preclinical research demand careful consideration of its physicochemical properties to ensure reproducible and meaningful results. This guide offers a framework for developing robust formulation strategies and administration protocols, emphasizing scientific integrity and best practices in preclinical studies. The protocols and recommendations presented herein are synthesized from established principles for similar chemical entities and should be adapted based on empirical data obtained for the specific compound.

Introduction: Understanding the Compound

2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is a synthetic compound featuring a piperidine scaffold, a structural motif prevalent in numerous FDA-approved drugs.[1] Piperidine derivatives are known for their diverse pharmacological activities, often interacting with biological targets within the central nervous system and other tissues.[2][3] The presence of an aminoketone functional group suggests potential chemical reactivity and specific stability considerations that must be addressed during formulation development.[4][5]

The primary objective of any in vivo study is to achieve consistent and predictable systemic exposure of the test compound. This is fundamentally dependent on a well-characterized and stable formulation.[6][7] This guide will walk researchers through the critical steps of characterizing the compound, developing appropriate formulations for various administration routes, and establishing rigorous in vivo protocols.

Predicted Physicochemical Properties and Stability Profile

Direct experimental data for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is not publicly available. However, based on its structural components—a substituted piperidine and an aminoketone—we can infer a set of likely properties. It is imperative that these predicted properties are experimentally verified for the specific batch of the compound being used.

PropertyPredicted CharacteristicRationale and Key Considerations
Physical State Likely a solid at room temperature.Many small molecule piperidine derivatives are crystalline solids.[8]
Aqueous Solubility Predicted to be low to moderate.The piperidine nitrogen can be protonated, which would enhance water solubility. However, the overall hydrophobicity of the molecule may limit this. Introducing substituents on the piperidine ring can effectively enhance aqueous solubility.[9] Unmodified piperidines can be water-soluble due to hydrogen bonding with the nitrogen atom.[]
pKa Expected to have a basic pKa.The piperidine nitrogen is basic.[11] The specific pKa will be influenced by the substituents.
LogP Predicted to be moderately lipophilic.This will be influenced by the final balance between the polar amine and ketone groups and the non-polar hydrocarbon portions. Fluorination of similar structures can increase lipophilicity.[12]
Chemical Stability Susceptible to degradation.Aminoketones can be unstable, particularly towards self-condensation.[4] The primary degradation pathways are likely to be hydrolysis (especially at neutral or basic pH) and oxidation.[5]
Thermal Stability Moderate.While many amines are thermally stable, high temperatures can accelerate other degradation reactions.[5]
Photostability Potentially sensitive to light.Photodegradation is a common pathway for compounds with carbonyl and amine functionalities.[5]

Formulation Development: A Step-by-Step Approach

The goal of formulation development is to create a safe and effective delivery system that ensures the desired exposure of the compound in the test animal.[13]

Initial Solubility Screening

A systematic solubility screening is the foundational step in formulation development. This will determine the most suitable vehicle for your in vivo studies.

Protocol 1: Small-Scale Solubility Assessment

  • Prepare a stock solution: Accurately weigh a small amount of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one and dissolve it in a suitable organic solvent (e.g., DMSO, ethanol).

  • Aliquot and evaporate: Aliquot a known amount of the stock solution into several vials and evaporate the solvent under a stream of nitrogen.

  • Add test vehicles: To each vial, add a precise volume of a test vehicle from the table below.

  • Equilibrate: Vortex and sonicate the vials. Allow them to equilibrate at room temperature for at least 24 hours, protected from light.

  • Assess solubility: Visually inspect for undissolved particles. For a more quantitative measure, centrifuge the samples and analyze the supernatant for compound concentration using a suitable analytical method (e.g., HPLC-UV).

Table of Common Preclinical Vehicles for Solubility Screening

VehicleClassCommon RoutesNotes
Saline (0.9% NaCl)AqueousIV, IP, SC, POIsotonic and generally well-tolerated.
Phosphate-Buffered Saline (PBS)AqueousIV, IP, SC, POBuffered to a physiological pH.
5% Dextrose in Water (D5W)AqueousIV, IP, SCProvides an isotonic solution.
Water for InjectionAqueousIV, IP, SC, POUse with caution regarding tonicity.
Polyethylene Glycol 300/400 (PEG 300/400)Co-solventIV, IP, SC, POCan solubilize many poorly soluble compounds. May have biological effects at high concentrations.
Propylene Glycol (PG)Co-solventIV, IP, SC, POSimilar to PEG, but can be more irritating.
EthanolCo-solventIV, IP, SC, POUse in low concentrations due to its pharmacological effects.
Dimethyl Sulfoxide (DMSO)Co-solventIP, SC, POA powerful solvent, but can have its own biological effects and should be used with caution and at low concentrations. Not typically recommended for IV in preclinical studies.
Tween 80 / Cremophor ELSurfactantIV, IP, POCan cause histamine release and other toxicities. Use with caution.
Methylcellulose (0.5% - 1% in water)SuspensionPOA common vehicle for oral suspensions of poorly soluble compounds.[14]
Corn Oil / Sesame OilLipidSC, IM, POFor highly lipophilic compounds.
Formulation for Administration

Based on the solubility data, a suitable formulation can be developed.

For Aqueous Solutions (if sufficiently soluble):

  • Dissolve the compound in the chosen aqueous vehicle (e.g., saline, PBS).

  • Adjust the pH if necessary to enhance solubility and stability. For basic compounds like this one, a slightly acidic pH may be beneficial.

  • Sterile filter the final solution through a 0.22 µm filter for parenteral administration.

For Co-solvent Formulations:

  • Dissolve the compound in the organic co-solvent first (e.g., PEG 400, ethanol).

  • Slowly add the aqueous vehicle while vortexing to avoid precipitation.

  • The final concentration of the co-solvent should be kept to a minimum to reduce potential toxicity.[15]

For Suspensions (for oral administration):

  • Use a vehicle such as 0.5% methylcellulose or carboxymethylcellulose.

  • The particle size of the compound should be reduced (micronization) to improve dissolution and absorption.[6]

  • The compound should be uniformly suspended before each administration.

Stability Assessment of the Formulation

It is crucial to ensure the compound is stable in the chosen formulation for the duration of the study.[16]

Protocol 2: Formulation Stability Evaluation

  • Prepare the final formulation at the highest intended concentration.

  • Store aliquots under the anticipated experimental conditions (e.g., room temperature on the benchtop, refrigerated). Protect from light.

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method (e.g., HPLC-UV).

  • Assess stability: The concentration of the parent compound should remain within an acceptable range (e.g., ±10%) of the initial concentration.[16]

In Vivo Administration Protocols

The choice of administration route depends on the experimental objectives and the physicochemical properties of the compound.

General Considerations
  • Dose Volume: The volume administered should be appropriate for the species and route of administration to avoid adverse effects.[15]

  • Dose Accuracy: Ensure accurate dosing by using calibrated equipment and proper techniques.

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Common Routes of Administration

Intravenous (IV) Bolus:

  • Purpose: To achieve rapid and complete systemic exposure.

  • Formulation: Must be a sterile, clear solution.

  • Procedure: Administer slowly into a suitable vein (e.g., tail vein in mice).

Intraperitoneal (IP) Injection:

  • Purpose: For systemic administration when IV is not feasible. Absorption is generally rapid.

  • Formulation: Can be a solution or a non-irritating suspension.

  • Procedure: Inject into the lower abdominal quadrant.

Subcutaneous (SC) Injection:

  • Purpose: For slower, more sustained absorption.

  • Formulation: Can be a solution or a suspension.

  • Procedure: Inject into a loose fold of skin.

Oral Gavage (PO):

  • Purpose: To simulate clinical oral administration.

  • Formulation: Can be a solution or a suspension.

  • Procedure: Use a proper gavage needle to deliver the formulation directly into the stomach.

Safety and Toxicology Considerations

  • Vehicle Toxicity: The chosen vehicle should be well-tolerated at the administered volume and concentration.[17] A vehicle control group should always be included in the study design.

  • Compound Toxicity: Initial dose-ranging studies are essential to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Monitor animals for any signs of toxicity after administration.

Visualizing the Workflow

The following diagrams illustrate the key decision-making processes in formulation development and in vivo study design.

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: In Vivo Studies A Compound Synthesis and Purification B Physicochemical Profiling (Solubility, pKa, LogP) A->B C Solubility Screening in Various Vehicles B->C D Select Lead Vehicle(s) C->D E Formulation Optimization (pH, Co-solvents) D->E F Stability Assessment of Formulation E->F G Dose Range Finding (MTD Determination) F->G H Pharmacokinetic (PK) Study G->H I Efficacy Study G->I

Caption: Workflow for formulation development and in vivo testing.

In_Vivo_Administration_Decision_Tree A Start: Need for In Vivo Study B Is rapid, 100% bioavailability required? A->B C Is the compound soluble in an IV-compatible vehicle? B->C Yes E Is systemic exposure needed, but IV is not feasible? B->E No D Administer via Intravenous (IV) Bolus C->D Yes K Re-evaluate formulation or study design C->K No F Administer via Intraperitoneal (IP) Injection E->F Yes G Is sustained release desired? E->G No H Administer via Subcutaneous (SC) Injection G->H Yes I Is oral administration the intended clinical route? G->I No J Administer via Oral Gavage (PO) I->J Yes I->K No

Caption: Decision tree for selecting the route of in vivo administration.

Conclusion

The successful in vivo evaluation of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one hinges on a methodical and scientifically rigorous approach to its formulation and administration. While this guide provides a comprehensive framework based on the properties of structurally related compounds, it is crucial to underscore that empirical data for the specific molecule of interest must guide all experimental decisions. By carefully characterizing the compound's physicochemical properties, systematically developing and validating a stable formulation, and adhering to best practices in animal handling and administration, researchers can generate high-quality, reproducible data that will meaningfully advance our understanding of this novel compound's biological activity.

References

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Troubleshooting & Optimization

Improving reaction yield in the synthesis of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Our goal is to provide practical, evidence-based solutions to help you optimize your reaction yield and product purity.

The synthesis primarily involves two critical transformations:

  • Amide Coupling: The formation of an amide bond between a protected alanine precursor, typically N-Boc-L-alanine, and 2-(methoxymethyl)piperidine.

  • Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.

This guide is structured into a troubleshooting Q&A for each key step, followed by a general FAQ section and detailed experimental protocols.

Part 1: Troubleshooting Guide - The Amide Coupling Step

This section addresses challenges in the synthesis of the intermediate, tert-butyl (1-(2-(methoxymethyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate.

Question 1: My amide coupling reaction has a low yield or has stalled. What are the most likely causes and how can I fix them?

Answer: A low yield in amide coupling is a frequent issue stemming from several potential factors. The core of this reaction is the activation of the carboxylic acid of N-Boc-alanine to make it susceptible to nucleophilic attack by the piperidine amine.[1] Inefficiency at any stage of this process will suppress the yield.

  • Cause 1: Inadequate Carboxylic Acid Activation. The coupling reagent may be inefficient or degraded. Carbodiimides like EDC are cost-effective but can be less potent than modern uronium or phosphonium salts.[2]

    • Solution: Switch to a more robust coupling reagent. Uronium/aminium salts like HATU or HBTU are known for high efficiency and fast reaction times, especially for sterically hindered amines.[2][3][4] Phosphonium salts like PyBOP are also highly effective and have a good safety profile.[2][4]

  • Cause 2: Steric Hindrance. The 2-substituted piperidine presents moderate steric bulk, which can slow the nucleophilic attack.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor progress by TLC or LC-MS to determine the optimal duration. Using a more reactive coupling reagent, as mentioned above, is also highly effective.[5]

  • Cause 3: Sub-optimal Base or Stoichiometry. The base is critical for deprotonating the amine and neutralizing acid byproducts. A nucleophilic base can compete with the desired reaction, while an incorrect amount can stall it.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[2] Ensure at least 2.0 equivalents of the base are used relative to the carboxylic acid to maintain a basic environment.

  • Cause 4: Presence of Water. Coupling reagents, particularly carbodiimides and the activated acid intermediates, are highly sensitive to moisture. Water will hydrolyze the activated species back to the carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).

Question 2: My analysis shows significant unreacted starting materials. How can I drive the reaction to completion?

Answer: Observing a large amount of unreacted N-Boc-alanine and 2-(methoxymethyl)piperidine points to a kinetic or stoichiometric issue.

  • Solution 1: Re-evaluate Stoichiometry. While a 1:1 ratio is theoretically sound, it is common practice to use a slight excess (1.1-1.2 equivalents) of the more valuable or limiting reagent's partner. In this case, using a small excess of N-Boc-alanine and the coupling reagent relative to the piperidine can help drive the reaction to completion.

  • Solution 2: "Double Coupling". If steric hindrance is the primary issue, a "double coupling" can be effective.[5] After the initial reaction period (e.g., 2-4 hours), add another portion (0.5 equivalents) of activated N-Boc-alanine and allow the reaction to proceed for several more hours.

  • Solution 3: Check Reagent Purity. Impurities in either starting material can inhibit the reaction. Verify the purity of your N-Boc-alanine and distill the 2-(methoxymethyl)piperidine if its quality is uncertain.

Question 3: I'm observing a major byproduct with a mass corresponding to an N-acylurea. What is this and how is it formed?

Answer: This is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.[4] The O-acylisourea intermediate, which is the activated form of the carboxylic acid, can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This byproduct is unreactive and represents a loss of starting material.

  • Solution 1: Use Additives. To prevent this rearrangement, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® are used.[1] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine. Always use EDC in conjunction with HOBt or Oxyma.

  • Solution 2: Change Coupling Reagent Class. The most effective way to avoid N-acylurea formation is to switch to a different class of coupling reagent. Uronium salts (HATU, HBTU) or phosphonium salts (PyBOP) do not proceed via an O-acylisourea intermediate and therefore cannot form this byproduct.[2][6]

Troubleshooting Workflow: Amide Coupling Step

Below is a logical workflow to diagnose and resolve common issues during the amide coupling reaction.

G Start Problem: Low Amide Yield Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Evaluate Coupling Reagent & Base Start->Check_Reagents Impure_SM Cause: Impurities Present Check_SM->Impure_SM Water_Present Cause: Water Present (Non-Anhydrous) Check_Conditions->Water_Present Wrong_Stoich Cause: Incorrect Stoichiometry/Temp Check_Conditions->Wrong_Stoich Reagent_Issue Cause: Inefficient Reagent or Side Reactions Check_Reagents->Reagent_Issue Sol_Purify Solution: Purify/ Re-characterize SMs Impure_SM->Sol_Purify Sol_Dry Solution: Use Anhydrous Solvents/Inert Atmosphere Water_Present->Sol_Dry Sol_Adjust Solution: Adjust Stoichiometry, Increase Temp, Extend Time Wrong_Stoich->Sol_Adjust Sol_Switch Solution: Switch to HATU/PyBOP. Use Additives (HOBt) with EDC Reagent_Issue->Sol_Switch

Caption: Troubleshooting workflow for low yield in amide coupling.

Part 2: Troubleshooting Guide - The Boc-Deprotection Step

This section addresses challenges related to the removal of the Boc protecting group to yield the final product.

Question 1: My Boc-deprotection reaction is incomplete, even after several hours. What should I do?

Answer: Incomplete deprotection is usually due to insufficient acid strength or concentration. The standard reagent for this step is trifluoroacetic acid (TFA).

  • Cause 1: Insufficient TFA. A large excess of TFA is typically required to drive the reaction to completion quickly.

    • Solution: Ensure you are using a sufficient volume of TFA relative to the solvent. A common condition is 25-50% TFA in a solvent like dichloromethane (DCM).[7] For difficult cases, using neat TFA can be effective.

  • Cause 2: Low Temperature. While the reaction is often run at 0 °C to control exotherms, it may proceed slowly.

    • Solution: Allow the reaction to warm to room temperature and continue stirring. Monitor by TLC or LC-MS until the Boc-protected starting material is fully consumed.

  • Cause 3: Alternative Acids. If you are using a milder acid like HCl in dioxane, the reaction will naturally be slower than with TFA.[5]

    • Solution: These reactions may require longer times or gentle heating. 4M HCl in dioxane is a common reagent that often requires 30-60 minutes at room temperature for complete deprotection.[7]

Question 2: I've successfully removed the Boc group, but my crude product contains significant impurities. What are these byproducts?

Answer: The primary issue during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[8] This electrophile can alkylate any available nucleophiles in the reaction mixture, leading to byproducts.[5]

  • Cause: Alkylation by tert-butyl Cation. The most likely nucleophile on your product molecule is the piperidine nitrogen, though other side reactions can occur.

    • Solution: Use Scavengers. The most effective way to prevent this is to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your product.

      • Triisopropylsilane (TIS): An excellent scavenger that reacts with the cation via hydride transfer. A typical cleavage "cocktail" is TFA/TIS/DCM.

      • Water: A small amount of water (e.g., 2-5%) can also act as a scavenger, trapping the cation to form tert-butanol.

      • Thioanisole: Also effective, particularly if sulfur-containing residues were present.

Question 3: The final amine product is difficult to isolate and purify. What techniques are recommended?

Answer: The final product is a free amine, which can be a polar, sometimes oily, substance that is challenging to handle.

  • Solution 1: Acid Removal. After the reaction, TFA must be thoroughly removed as it will form a salt with your product. This is typically done by evaporation under reduced pressure, often with repeated additions of a co-solvent like toluene or DCM to azeotropically remove residual acid.

  • Solution 2: Purification Strategy.

    • Aqueous Workup: After removing the bulk of the TFA, dissolve the residue in an organic solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and liberate the free amine. Dry the organic layer and concentrate.

    • Column Chromatography: The free amine can be purified on silica gel. A common eluent system would be a gradient of methanol in dichloromethane, often with a small amount (0.5-1%) of triethylamine or ammonium hydroxide added to the mobile phase to prevent the amine from streaking on the acidic silica.

    • Salt Formation: For easier handling, purification, and storage, the final product can be converted into a stable salt. After purification of the free base, dissolve it in a suitable solvent (like ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for this synthesis? A: The "best" reagent depends on a balance of cost, efficiency, and ease of use. For this specific transformation involving a secondary amine, efficiency is key.

Reagent SystemProsConsRecommendation
EDC / HOBt [2]Low cost, readily available.Moderate efficiency, risk of N-acylurea byproduct, longer reaction times.A good starting point for initial trials, but may not provide the highest yield.
PyBOP [4]High efficiency, low racemization risk, good safety profile.Higher cost, byproducts can complicate purification.Excellent choice for moderate to high-yield synthesis, especially on a lab scale.
HATU / DIPEA [3]Very high efficiency, very fast reaction times, effective for hindered amines.High cost, can cause guanidinium side reaction on the amine if not used correctly.The premium choice for maximizing yield and speed, especially when other methods fail.

Q2: How should I monitor the progress of my reactions? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a mobile phase like 5-10% Methanol in DCM. For the coupling step, you will see the N-Boc-alanine and piperidine spots disappear as the less polar product spot appears. For the deprotection, the non-polar Boc-protected intermediate will be replaced by a very polar product spot that often stays at the baseline. Staining with ninhydrin is useful as it will turn purple/blue in the presence of the final primary amine product.

  • LC-MS: This is the definitive method. It allows you to track the disappearance of starting material masses and the appearance of the product mass, while also identifying any potential side products.

Q3: What are the key safety considerations for this synthesis? A:

  • Coupling Reagents: Many coupling reagents and their byproducts can be sensitizers or irritants. Always handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: DCM is a suspected carcinogen, and DMF is a reproductive toxin. Minimize exposure and use in a well-ventilated fume hood.

  • TFA: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a fume hood with acid-resistant gloves and safety glasses.

Part 4: Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-alanine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add 2-(methoxymethyl)piperidine (1.0 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of the limiting piperidine starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection using TFA

  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution (to a final concentration of 25-50% v/v).

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: The resulting crude amine salt can be purified by converting it to the free base with a basic wash and then performing column chromatography, or it can be triturated/recrystallized as a salt.

Part 5: References
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? r/Chempros. Retrieved from [Link]

  • Afridi, S., et al. (2019). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pospiech, S., et al. (2015). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 11, 2599-2605. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • ResearchGate. (2020, March 31). How can we deprotect of boc-protecing group in gelatin? Retrieved from [Link]

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Technical Support Center: A Guide to Resolving Aqueous Solubility Challenges for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers common to biological assays. Our goal is to provide a systematic, scientifically-grounded approach to troubleshooting and resolving these issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Understanding the Physicochemical Landscape

Before addressing solubility problems, it is crucial to understand the chemical nature of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. Its structure contains two key basic nitrogen atoms: one in the piperidine ring and a primary amine. These functional groups are the primary determinants of its pH-dependent solubility.

  • The Role of Basicity: Amines are basic and can accept protons (H+) to form positively charged ammonium salts.[1] These salt forms are generally much more soluble in aqueous media than the neutral "free base" form due to favorable ion-dipole interactions with water.[1]

  • pKa and Ionization: The pKa is the pH at which a functional group is 50% ionized and 50% neutral. The piperidine nitrogen has an approximate pKa of 10-11, while the primary amine is slightly less basic.[2] At physiological pH (around 7.4), a significant portion of the molecules will be in the less soluble, neutral free base form. To achieve high aqueous solubility, the pH of the solution must be adjusted to be significantly lower than the compound's pKa, ensuring near-complete protonation.[3][4]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides a question-and-answer-based approach to common solubility issues.

Q1: My compound is precipitating or forming a film in my neutral pH buffer (e.g., PBS, pH 7.4). What is the first and most critical step to resolve this?

Answer: The primary cause is that at a neutral pH, the compound exists predominantly in its less soluble free base form. The most effective initial step is to adjust the pH of your solvent to create a more soluble salt.[2][5][6]

Protocol 1: pH Adjustment for Solubilization
  • Prepare Buffer: Start with your desired aqueous buffer (e.g., deionized water, saline, or a non-phosphate buffer if precipitation with phosphate is a concern).

  • Add Compound: Add the solid 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one to the buffer and stir. You will likely observe a suspension or incomplete dissolution.

  • Acidify: While stirring, add small, incremental amounts of a dilute acid, such as 0.1 M Hydrochloric Acid (HCl), dropwise.

  • Monitor: Continue adding acid and stirring until the compound fully dissolves. Monitor the pH to ensure it remains within a range compatible with your assay. For every pH unit you move away from the pKa, the solubility increases tenfold.[3]

  • Final Volume Adjustment: Once dissolved, you can make any final volume adjustments with your initial buffer.

cluster_0 pH's Influence on Compound Form and Solubility cluster_1 Solution Pathway Neutral_pH Compound in Neutral Buffer (pH ~7.4) Free_Base Predominantly Neutral 'Free Base' Form Neutral_pH->Free_Base Exists as Low_Solubility Result: Poor Aqueous Solubility / Precipitation Free_Base->Low_Solubility Leads to Add_Acid Action: Lower pH (e.g., add 0.1M HCl) Low_Solubility->Add_Acid Troubleshoot by Salt_Form Forms Protonated Cationic Salt Add_Acid->Salt_Form Converts to High_Solubility Result: High Aqueous Solubility Salt_Form->High_Solubility Achieves

Figure 1: pH's influence on compound form and solubility.

Q2: My experimental system is sensitive to pH changes. What is the next best approach?

Answer: If pH modification is incompatible with your assay (e.g., many cell-based experiments), the use of organic co-solvents is the standard alternative.[2][7] Co-solvents work by reducing the overall polarity of the aqueous medium, which can help solubilize less polar molecules.[8]

Protocol 2: Using Co-solvents for Stock Solutions
  • Select a Co-solvent: Dimethyl Sulfoxide (DMSO) and ethanol are the most common choices for biological assays.[2][9]

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Dilute into Assay Medium: Add a small volume of the concentrated stock solution dropwise into your final aqueous assay buffer while vortexing or stirring vigorously.[10] This rapid mixing is crucial to prevent the compound from precipitating out as it hits the aqueous environment.

  • Verify Final Concentration: The final concentration of the co-solvent in your assay must be kept to a minimum to avoid artifacts or cytotoxicity.

Crucial Consideration: Co-solvents can have their own biological effects and may be toxic to cells at higher concentrations.[11][12] It is imperative to determine the highest tolerable concentration in your specific assay system and always include a "vehicle control" (assay buffer + the same final concentration of co-solvent, without your compound) in your experiments.

Table 1: Co-Solvent Recommendations for In Vitro Assays
Co-SolventTypical Final Concentration (v/v)Cytotoxicity & Considerations
DMSO < 0.5% Generally considered safe for most cell lines at ≤0.3-0.5%.[11][13] Concentrations above 1% can induce cellular stress, differentiation, or toxicity.[12][14]
Ethanol < 0.5% Can be more rapidly cytotoxic than DMSO.[13] Effects are concentration-dependent; keep below 0.5% for most cell-based assays.[11][15]
PEG 400 < 1% A less common but useful option, often employed in preclinical formulations.[9][16]

Q3: I am concerned about the potential toxicity of co-solvents, even at low concentrations. Are there safer, more advanced solubilizing agents I can use?

Answer: Yes. When co-solvents are not a viable option, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble drug molecules, like your piperidine derivative, forming an "inclusion complex" that is highly water-soluble.[6][19]

  • Mechanism of Action: The cyclodextrin acts as a carrier, shielding the hydrophobic parts of your compound from the aqueous environment, thereby dramatically increasing its apparent solubility without the need for organic solvents.[20][21]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[9][20]

Protocol 3: Solubilization with Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer. A 5-10% (w/v) solution is a good starting point.

  • Add Compound: Add your solid compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture for 30-60 minutes to ensure the formation of the inclusion complex and complete dissolution of your compound.

  • Sterile Filtration: If required for your assay, filter the final solution through a 0.22 µm filter.

Part 3: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach saves time and resources. The following workflow provides a logical decision-making process.

Figure 2: Systematic workflow for resolving solubility issues.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]

  • Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. PubMed. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. PubMed. Available at: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at: [Link]

  • Cyclodextrin-based structures for drug delivery. Yareli Rojas Group - Correo IIM-UNAM. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]

  • Solubilizer Excipients. Protheragen. Available at: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. National Center for Biotechnology Information. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. National Center for Biotechnology Information. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. LinkedIn. Available at: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Available at: [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available at: [Link]

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Technical Support Center: Proactive Stability Management for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. As a Senior Application Scientist, I understand that maintaining the integrity of your research compounds is paramount for reproducible and reliable results. This guide is structured to provide you with in-depth technical knowledge and actionable protocols to prevent the thermal and photolytic degradation of this specific molecule.

Our approach is built on a foundation of understanding the underlying chemical principles, enabling you to not only follow procedures but to make informed decisions during your experimental design.

Section 1: Understanding the Degradation Pathways

A proactive approach to stability begins with understanding the molecule's inherent vulnerabilities. This section addresses the core "why" behind the recommended handling and storage procedures.

Q1: What makes 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one susceptible to photolytic (light-induced) degradation?

A1: The primary structural alert for photolytic instability in this molecule is the α-amino ketone functional group.[1][2][3] Ketones, particularly those with adjacent atoms possessing lone-pair electrons (like the amino group), are known to absorb UV light. Upon absorbing a photon, the molecule is promoted to an excited state, making it highly reactive. The most probable degradation pathway is a Norrish Type I cleavage , where the bond between the carbonyl group and the adjacent carbon atom breaks, generating radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products and a loss of your active compound.

Caption: Fig 1. Norrish Type I cleavage pathway.

Q2: What are the likely mechanisms of thermal degradation for this compound?

A2: While the six-membered piperidine ring is generally stable, N-substituted piperidines can undergo thermal degradation, often initiated by nucleophilic attack or oxidation.[4][5][6] For this specific molecule, two areas are of concern:

  • Oxidation: The tertiary amine within the piperidine ring and the primary amine can be susceptible to oxidation, especially in the presence of trace metals or peroxides, accelerated by heat. This can lead to the formation of N-oxides and other oxidized species.

  • Amide Bond Hydrolysis: The amide bond (between the carbonyl and the piperidine nitrogen) could be susceptible to hydrolysis, particularly if moisture is present and at elevated temperatures. This would cleave the molecule into a piperidine fragment and an amino acid fragment.

Section 2: Preventive Measures & Best Practices

This section provides clear, actionable answers to common questions about handling, storing, and formulating the compound to ensure its long-term stability.

FAQs on Handling and Storage

Q3: What are the ideal storage conditions for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one?

A3: To mitigate both thermal and photolytic degradation, stringent storage conditions are necessary. The following table summarizes the recommended parameters.

ParameterRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes thermal energy, slowing down potential degradation reactions like oxidation.[7]
Light Protect from light (Amber vial/container)Prevents photon absorption by the α-amino ketone, inhibiting photolytic cleavage.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the amine functionalities.
Moisture Store in a desiccator or dry environmentPrevents hydrolysis of the amide bond and the methoxymethyl ether.

Q4: How should I handle the compound in the lab to minimize light exposure during an experiment?

A4: Meticulous handling is crucial. Always work in a dimly lit area or under yellow/red safety lights, which emit light at wavelengths not readily absorbed by the compound.[9] Use amber glass vials or wrap your glassware (e.g., flasks, HPLC vials) in aluminum foil.[8] Prepare solutions immediately before use whenever possible to minimize their exposure time.

Q5: Are there any recommended solvents for dissolving the compound to enhance its stability in solution?

A5: For solution-based experiments, the choice of solvent is critical.

  • Recommended: Use deoxygenated solvents of high purity (e.g., HPLC grade). Solvents like acetonitrile or ethanol are often suitable. If aqueous solutions are necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-6), as α-amino ketones can be more stable under these conditions.[10]

  • To Avoid: Avoid chlorinated solvents, which can generate radical species under UV light, and solvents containing peroxides (e.g., aged ethers like THF or diethyl ether).

FAQs on Formulation and Excipient Compatibility

Q6: Are there recommended antioxidants or stabilizers I can add to my formulation?

A6: Yes, incorporating antioxidants can be an effective strategy, particularly for solutions intended for longer-term storage or use.[11][12] They work by scavenging free radicals or inhibiting oxidative processes.[13] The choice depends on whether your formulation is aqueous or organic.

AntioxidantTypical ConcentrationSystemMechanism
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Organic/Lipid-basedFree radical scavenger.[11][14]
Ascorbic Acid (Vitamin C) 0.01% - 0.1%AqueousOxygen scavenger, free radical scavenger.[15]
Sodium Metabisulfite 0.01% - 1.0%AqueousOxygen scavenger.[16]

Note: Always perform compatibility studies to ensure the chosen antioxidant does not react with your compound or interfere with your assay.

Section 3: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you might encounter during your experiments.

Q7: I've observed a change in the color (e.g., yellowing) of my solid compound. What does this indicate?

A7: A color change, particularly to yellow or brown, is a strong visual indicator of degradation. This is often due to the formation of small, conjugated molecules that absorb visible light, which are common byproducts of photolytic or oxidative degradation pathways. If you observe a color change, the purity of the compound is compromised, and it should be re-analyzed before use.

Q8: My experimental results are inconsistent. Could degradation be the cause, and how can I check for it?

A8: Absolutely. Inconsistent results are a classic sign of a change in the purity or concentration of your starting material. Degradation leads to a lower concentration of the active compound and the presence of new, potentially interfering substances.

To check for degradation, the most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your suspect sample to that of a freshly prepared standard or a previous, reliable batch. Look for:

  • A decrease in the peak area of the main compound.

  • The appearance of new peaks, which represent degradation products.

Q9: I suspect my compound has degraded. How can I definitively identify the degradants?

A9: To identify the specific chemical structures of the degradation products, you will need to perform a forced degradation study .[17][18][19] This involves intentionally exposing your compound to harsh conditions to generate the degradants in detectable amounts. The results help establish degradation pathways and validate your analytical methods.[7][17][20] The subsequent analysis of these stressed samples, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), allows for the structural elucidation of the degradation products.

Section 4: Experimental Protocols

Here we provide step-by-step methodologies for key stability-assessment workflows.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways.[18][19]

Caption: Fig 2. Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions: Aliquot the stock solution (and solid compound for thermal stress) into separate, appropriate vials for each condition:

    • Acid: Add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C.

    • Base: Add an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Heat at 60°C.

    • Oxidative: Add hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal: Store the solid compound in a vial at 80°C.

    • Photolytic: Expose the solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution at -20°C, protected from light.

  • Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24 hours) until approximately 5-20% degradation is observed by HPLC.[7]

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples, including the control, by a stability-indicating LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The new peaks are your degradation products. Use the mass spectrometry data to propose structures for these products.

References

  • SGS. (n.d.). Forced Degradation Testing.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Roy, B. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioPharm International. (2026, April 3). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Celestino, M. T., et al. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 48(4).
  • CD Formulation. (n.d.). Antioxidants.
  • IEA. (n.d.). Formulation of products enriched with antioxidants to fight against oxidative stress.
  • Chawla, J. S., & Kulkarni, P. K. (2006). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. PubMed, 40(2), 95-103.
  • ResearchGate. (2025, December 22). Rational use of antioxidants in solid oral pharmaceutical preparations.
  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention.
  • Ioele, G., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. International Journal of Pharmaceutics, 531(1), 199-208.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • ResearchGate. (2012, May). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • Trombino, S., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(11), 3290.
  • Glass, B. D. (1995). Light and drugs. Retrieved from James Cook University Research Online.
  • The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • BD. (n.d.). Protecting photosensitive medication from light.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2023). Photochemical reductive deamination of alpha-amino aryl alkyl ketones.
  • MDPI. (2021).
  • ACS Publications. (2025, August 7). Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. The Journal of Organic Chemistry.
  • ACS Publications. (2012, April 28). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research.
  • ACS Publications. (2021, August 14). Catalytic α-Deracemization of Ketones Enabled by Photoredox Deprotonation and Enantioselective Protonation. Journal of the American Chemical Society.
  • ResearchGate. (2023). Photochemical reductive deamination of alpha-amino aryl alkyl ketones.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones.
  • Canadian Journal of Chemistry. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts.
  • ACS Publications. (2020, April 14). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • PubMed. (2019, August 30).
  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.

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Optimizing chiral chromatographic separation of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing the Chiral Separation of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one and Related Piperidine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide field-proven insights and troubleshooting strategies to help you achieve robust and reproducible chiral separations for this important class of compounds.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise during the initial phases of method development for piperidine-based enantiomers.

Q1: What is the most critical first step when developing a chiral separation method for a novel piperidine derivative?

The most crucial initial step is to screen a variety of Chiral Stationary Phases (CSPs). The enantioselectivity of a chiral separation is notoriously difficult to predict, making a trial-and-error approach involving different column chemistries the most effective strategy.[1][2] A systematic screening across diverse CSPs under generic mobile phase conditions will quickly identify the most promising candidates for further optimization.[3][4]

Q2: Which types of Chiral Stationary Phases (CSPs) are generally most effective for separating enantiomers of piperidine derivatives?

For piperidine derivatives, polysaccharide-based CSPs are a highly recommended starting point.[5][6] Columns with chiral selectors based on derivatized amylose or cellulose, such as Chiralpak® and Chiralcel® series, have demonstrated broad applicability and high success rates for resolving this class of compounds.[5][6] Macrocyclic glycopeptide phases (e.g., Chirobiotic™ series) also offer complementary selectivity and can be effective.[1][7]

Q3: My analyte is a basic amine. Do I need to add an additive to the mobile phase?

Yes, it is highly probable. Basic analytes like 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one can exhibit poor peak shape (tailing) due to secondary ionic interactions with acidic residual silanols on the silica support of the CSP.[8] To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%), should be added to the mobile phase.[5] This additive competes for the active silanol sites, leading to significantly improved peak symmetry.[5]

Q4: How does column temperature impact the separation, and what is a good starting point?

Temperature is a critical parameter that influences both selectivity and efficiency in a complex manner.[8]

  • Selectivity: Generally, lower temperatures (e.g., 10-25°C) enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better chiral recognition and increased resolution.[8][9]

  • Efficiency: Higher temperatures can decrease mobile phase viscosity and improve mass transfer kinetics, resulting in sharper peaks and shorter run times.[8]

However, the effect is compound-dependent.[8] A good starting temperature for method development is 25°C. Subsequently, a temperature optimization study should be performed to find the ideal balance between resolution and analysis time.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of piperidine derivatives.

Master Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing the most common problem: poor enantiomeric resolution.

G cluster_0 Problem Identification cluster_1 Initial Checks & Screening cluster_2 Method Optimization cluster_3 Outcome Problem Poor or No Resolution (Resolution < 1.5) CSP Is the CSP appropriate for piperidine derivatives? Problem->CSP Screen Screen a diverse set of CSPs (Polysaccharide, Macrocyclic Glycopeptide) CSP->Screen No / Unsure ColumnHealth Check Column Health (Run QC Test) CSP->ColumnHealth Yes MobilePhase Optimize Mobile Phase Screen->MobilePhase ColumnHealth->MobilePhase Column OK Temperature Optimize Temperature MobilePhase->Temperature FlowRate Optimize Flow Rate Temperature->FlowRate Success Resolution Achieved (Resolution ≥ 1.5) FlowRate->Success

Caption: Logical workflow for troubleshooting poor enantiomeric resolution.

Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)

Symptom: The two enantiomer peaks are co-eluting (one single peak) or are only partially separated as a small shoulder or fused peaks.[8]

Potential Causes & Recommended Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide the necessary chiral recognition for your specific analyte.

    • Action: Perform a column screening study. This is the most effective way to find a suitable column.[3] Refer to Protocol 1: Generic CSP Screening Strategy .

  • Suboptimal Mobile Phase Composition: The mobile phase polarity or the type/concentration of the organic modifier may not be ideal.

    • Action: Systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in increments of 5%.[8] For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and buffer pH. Ensure the pH is at least 1-2 units away from the analyte's pKa.[8] Refer to Protocol 2: Mobile Phase Optimization .

  • Non-Optimal Temperature: The column temperature may be too high, reducing chiral recognition.

    • Action: Perform a temperature study. Decrease the column temperature in 5°C increments (e.g., from 25°C down to 10°C).[8] While less common, in some cases, increasing the temperature can improve resolution, so this should also be tested if lowering the temperature is not effective.[8] Refer to Protocol 3: Temperature Optimization Study .

  • Flow Rate is Too High: High flow rates can reduce the time for interactions between the analyte and the CSP, leading to decreased resolution.[9]

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).

  • Compromised Column Health: The column may be contaminated or have lost performance.

    • Action: First, flush the column according to the manufacturer's instructions.[10] Then, test the column using the Quality Control (QC) test chromatogram that was shipped with it to verify its performance.[10] If performance is not restored, the column may need to be replaced.

Issue 2: Asymmetric Peak Shape (Peak Tailing)

Symptom: The back half of the peak is broader than the front half, leading to poor integration and reduced resolution.[8]

Potential Causes & Recommended Actions:

  • Secondary Silanol Interactions: This is the most common cause for basic compounds like piperidine derivatives.[5][8]

    • Action: Add a basic modifier to the mobile phase. Use 0.1-0.2% diethylamine (DEA) or triethylamine (TEA) in your mobile phase to block active silanol sites.[5][6]

  • Column Overload: Injecting too much sample mass onto the column.

    • Action: Dilute your sample and reinject. Prepare 1:10 and 1:100 dilutions to see if peak shape improves.[8]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.

    • Action: Ensure all tubing is as short as possible and that all fittings are properly seated.

Issue 3: High or Unstable Backpressure

Symptom: The system pressure is significantly higher than expected for the given conditions or is fluctuating erratically.

Potential Causes & Recommended Actions:

  • Blocked Inlet Frit: Particulates from the sample or mobile phase may have blocked the column's inlet frit.[10]

    • Action: First, try back-flushing the column (reversing the flow direction) at a low flow rate, ensuring you disconnect it from the detector. If this fails, the frit may need to be replaced. Using a guard column is the best way to prevent this.[10]

  • Sample Precipitation: The sample may be precipitating on the column if it was dissolved in a solvent significantly stronger than the mobile phase.[10]

    • Action: Always dissolve your sample in the mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.

  • Incompatible Solvents (Coated CSPs): For traditional "coated" polysaccharide columns, certain solvents (e.g., THF, chloroform, DMF) can irreversibly damage the stationary phase, causing it to swell or dissolve.[10]

    • Action: Always verify solvent compatibility with your specific column. Use modern "immobilized" CSPs whenever possible, as they are compatible with a much wider range of solvents and are more robust.[2][10]

Issue 4: Ghost Peaks

Symptom: Unexpected peaks appear in the chromatogram, often during a blank run or between the peaks of interest.[8]

Potential Causes & Recommended Actions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives.

    • Action: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[8]

  • Carryover from Autosampler: Residue from a previous, more concentrated injection is being introduced.

    • Action: Run a blank injection (injecting only mobile phase) to confirm the source. If ghost peaks appear, optimize the autosampler wash method by using a stronger solvent in the wash vial and increasing the wash volume/time.

  • Additive Memory Effects: Additives (especially basic ones like DEA) can adsorb onto the stationary phase and slowly leach out, causing baseline disturbances or ghost peaks in subsequent runs, particularly if methods are changed.[11]

    • Action: Dedicate a column to a specific method or mobile phase containing a particular additive. If you must switch methods, ensure a thorough flushing protocol is used to remove the previous additive.[11]

Experimental Protocols

Protocol 1: Generic CSP Screening Strategy

This protocol outlines a systematic approach to screen multiple columns to identify the best candidate for separation.

ParameterNormal Phase ScreeningReversed-Phase Screening
Columns to Screen Chiralpak® IA, AD-H; Chiralcel® OD-H, OJ-HChirobiotic™ V2, T; Chiralpak® AGP
Mobile Phase A n-Hexane / Isopropanol (90:10) + 0.1% DEAAcetonitrile / 20mM Ammonium Bicarbonate pH 9 (10:90)
Mobile Phase B n-Hexane / Ethanol (90:10) + 0.1% DEAMethanol / 0.1% Formic Acid in Water (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV (select appropriate wavelength)UV (select appropriate wavelength)
Injection Volume 5 µL5 µL

Methodology:

  • Equilibrate each column with the starting mobile phase for at least 20 column volumes.

  • Inject a racemic standard of your analyte.

  • Run the analysis under each mobile phase condition for each column.

  • Evaluate the resulting chromatograms for any sign of peak separation (shoulders, partial separation, or baseline resolution).[7]

  • Select the column/mobile phase combination that shows the best "hit" for further optimization.

Protocol 2: Mobile Phase Optimization (Normal Phase Example)

This protocol is for fine-tuning the separation after selecting the most promising CSP from the initial screen.

  • Prepare Stock Solutions:

    • Solvent A: n-Hexane with 0.1% DEA

    • Solvent B: Isopropanol (or Ethanol) with 0.1% DEA

  • Initial Condition: Start with the mobile phase composition that gave the best initial result (e.g., 90:10 Hexane/Isopropanol).

  • Vary Modifier Percentage:

    • Decrease the percentage of Solvent B in 2-5% increments (e.g., 92:8, 95:5). This will generally increase retention and may improve resolution.

    • Increase the percentage of Solvent B in 2-5% increments (e.g., 88:12, 85:15). This will decrease retention time.

  • Evaluate Results: For each condition, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • Select Optimum: Choose the mobile phase composition that provides a resolution (Rs) of ≥ 1.5 with a reasonable analysis time.

Protocol 3: Temperature Optimization Study

This protocol helps determine the optimal column temperature for the separation.

  • Set Initial Conditions: Use the optimized CSP and mobile phase from the previous steps. Set the initial column temperature to 25°C.

  • Systematic Temperature Variation:

    • Decrease the temperature in 5°C increments: 20°C, 15°C, 10°C.

    • Allow the system to fully equilibrate at each new temperature before injecting the sample.

    • If resolution does not improve, return to 25°C and increase the temperature in 5°C increments: 30°C, 35°C, 40°C.[8]

  • Data Analysis: Plot Resolution (Rs) vs. Temperature.

  • Select Optimum Temperature: Identify the temperature that provides the best resolution while maintaining good peak shape and acceptable backpressure.

References

  • Understanding Chiral Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
  • Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). BenchChem.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. (n.d.). BenchChem.
  • Chiral Method Development Strategies for HPLC. (n.d.). Merck Millipore.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Chromatography Online.
  • 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. (2014, August). American Chemical Society.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Chiral HPLC column selection and method development guide. (2015, July 30). Sigma-Aldrich.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (n.d.). BenchChem.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today.
  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (2011). John Wiley & Sons, Inc.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (n.d.). RSC Advances.
  • Chiral separation solutions that help drive life science innovation. (n.d.). Daicel Chiral Technologies.
  • Current Trends in Chiral Chromatography. (2014, February 27). LCGC International.

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Troubleshooting HPLC peak tailing and resolution for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing and poor resolution, encountered during the analysis of this compound. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed, effective decisions in your method development and troubleshooting efforts.

Understanding the Analyte: A Foundation for Success

The target analyte, 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, is a basic compound containing both primary and secondary amine functional groups. This inherent basicity is the primary driver of common chromatographic problems like peak tailing. The protonated amine groups can engage in strong, secondary ionic interactions with the stationary phase, leading to asymmetrical peaks.[1][2] Specifically, these basic groups interact with acidic residual silanol groups (Si-OH) present on the surface of traditional silica-based reversed-phase columns.[2][3] This guide will walk you through systematically diagnosing and mitigating these interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Diagnosis & First-Line Solutions

Question: My peak for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is tailing. What is the most likely cause and what should I check first?

Answer: Peak tailing for this basic compound is almost certainly due to secondary ionic interactions between the protonated amine groups on your molecule and deprotonated, negatively charged silanol groups on the silica surface of your HPLC column.[2][4] This interaction creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main band and creating a "tail".

Before making significant changes to your method, perform these initial checks:

  • Confirm System Suitability: Ensure your HPLC system passes its standard performance checks. Look for consistent pressure, a stable baseline, and reproducible injections of a well-behaved standard. System issues like extra-column volume (e.g., from excessively long or wide-bore tubing) can contribute to tailing.[5]

  • Assess Column Health: An aging column, especially one that has lost its end-capping, will have more exposed silanol groups, worsening the problem.[6] If you have a new, identical column, a quick comparison can confirm if column degradation is the culprit.

  • Check for Contamination: The accumulation of sample matrix components on the guard column or the head of the analytical column can cause peak distortion.[6]

Workflow for Initial Peak Tailing Diagnosis

Caption: Initial troubleshooting workflow for HPLC peak tailing.

Section 2: Optimizing the Mobile Phase

Question: How does mobile phase pH affect the peak shape of my basic analyte?

Answer: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[7] Your analyte has basic amine groups. The ionization state of these groups, and the silanol groups on the column, is dictated by the mobile phase pH relative to their pKa values.

  • At Low pH (e.g., pH < 3): The amine groups on your analyte will be fully protonated (positively charged). Crucially, the acidic silanol groups on the silica surface (pKa ~3.8-4.2) will also be protonated (neutral).[3] This neutralization of the silanol groups minimizes the undesirable ionic interaction, leading to significantly improved peak symmetry.[4][8] This is the recommended starting point for method development.[9]

  • At Mid pH (e.g., pH 4-7): This is often the worst range for basic compounds. The analyte is still protonated, but the silanol groups are now deprotonated and negatively charged, maximizing the strong ionic interactions that cause severe peak tailing.[2]

  • At High pH (e.g., pH > 9): Your analyte will be in its neutral, free-base form. This eliminates the ionic interaction with the column and can produce excellent peak shapes.[10] However, this approach requires a specialized pH-stable column, as traditional silica dissolves at high pH.[10]

Protocol for Mobile Phase pH Scouting:

  • Prepare Buffers: Prepare identical mobile phases buffered at different pH values (e.g., pH 2.5, 3.0, 7.0, and 9.5). Use buffers that are effective in their respective pH ranges (see table below).

  • Equilibrate Thoroughly: For each pH condition, flush the system and column for at least 20-30 column volumes to ensure full equilibration.

  • Inject Analyte: Inject your standard and compare the peak shape (asymmetry factor) and retention time at each pH.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry and desired retention. For most standard C18 columns, this will be in the low pH range.

Question: What buffer should I choose, and at what concentration?

Answer: The right buffer is critical for maintaining a stable pH and achieving reproducible results.[11]

pH RangeRecommended Buffer SystemVolatile (MS-Compatible)?UV CutoffKey Considerations
Low (2-4) Phosphate Buffer (e.g., Potassium Phosphate)No~210 nmExcellent buffering capacity.[8] Can precipitate in high concentrations of acetonitrile.[8]
Formic Acid / Acetic Acid (~0.1%)Yes~210-240 nmGood choice for LC-MS.[12] May provide less robust pH control than a true buffer.
Trifluoroacetic Acid (TFA) (~0.1%)Yes<220 nmStrong ion-pairing agent can improve retention but may be difficult to remove from the column and can suppress MS signal.[12][13]
High (8-10) Ammonium Bicarbonate / Ammonium HydroxideYes~205 nmIdeal for high-pH analysis with MS detection.[13][14]
Borate BuffersNo~200 nmGood buffering capacity but not volatile.[13]

Buffer Concentration: A concentration of 10-25 mM is typically sufficient.[8][11] Lower concentrations risk poor pH control, while higher concentrations increase the risk of precipitation and can alter chromatography.[11] Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[9]

Question: My peak shape is still not perfect at low pH. Should I use a mobile phase additive like Triethylamine (TEA)?

Answer: Adding a competing base, such as Triethylamine (TEA), to the mobile phase is a traditional strategy to improve the peak shape of basic compounds.[8] The idea is that the TEA, a small basic molecule, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[15][16]

  • Mechanism: Protonated TEA competes with the protonated analyte for interaction with the ionized silanol sites, reducing the secondary retention that causes tailing.[15]

  • Typical Concentration: 5-25 mM TEA, with the pH adjusted back down with an acid like phosphoric or acetic acid.

  • Drawbacks: While effective, this approach has significant downsides. It can lead to shorter column lifetimes by accelerating the hydrolysis of the silica backbone.[8] It also raises the baseline for UV detection and can be difficult to flush from the system, making it a less common choice with modern, higher-purity columns.[4] It is generally considered a legacy technique, to be used when other options fail.

Section 3: Choosing the Right Stationary Phase

Question: I'm still struggling with tailing. Is my standard C18 column the problem?

Answer: Yes, it very well could be. The quality of the base silica and the bonding chemistry are critical.

  • Type A vs. Type B Silica: Older columns often use "Type A" silica, which has a higher metal content and more acidic, active silanol groups.[8] Modern columns use high-purity, "Type B" silica, which has significantly fewer impurities and less-active silanols, providing much better peak shape for bases out of the box.[3][4] Upgrading to a modern, high-purity column is a primary recommendation.

  • End-capping: After the C18 chains are bonded to the silica, manufacturers perform an "end-capping" step to react smaller silane reagents with the remaining accessible silanol groups.[17] A column with dense, effective end-capping will show superior performance for basic compounds.

Mechanism of Silanol Interaction and Mitigation Strategies

G cluster_0 Problem: Silanol Interaction (Mid pH) cluster_1 Solution 1: Low pH Mobile Phase cluster_2 Solution 2: Competing Base (TEA) Analyte Analyte (R-NH3+) Positive Charge Silanol Silica Surface Deprotonated Silanol (Si-O-) Negative Charge Analyte:f1->Silanol:f2 Strong Ionic Interaction (Causes Tailing) Analyte_LowpH Analyte (R-NH3+) Positive Charge Silanol_LowpH Silica Surface Protonated Silanol (Si-OH) Neutral Analyte_LowpH:f1->Silanol_LowpH:f2 Repulsion / No Interaction (Good Peak Shape) TEA TEA (Et3NH+) Silanol_TEA Silica Surface Deprotonated Silanol (Si-O-) Negative Charge TEA->Silanol_TEA:f2 TEA masks silanol site Analyte_TEA Analyte (R-NH3+) Analyte_TEA->Silanol_TEA:f2 Interaction Blocked

Caption: Mechanisms of peak tailing and common mobile phase solutions.

Question: What alternative column chemistries can I use to improve resolution and peak shape?

Answer: If optimizing the mobile phase isn't sufficient, a different stationary phase is the next logical step. Several modern technologies are designed specifically for challenging basic compounds.

Column TypeDescriptionAdvantages for Basic Compounds
High-Purity End-capped C18/C8 The modern standard. Uses Type B silica with proprietary, high-coverage end-capping.[18]Vastly reduced silanol activity compared to older columns. A good first choice for new method development.
Polar-Embedded Phases Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain.[5]The polar group "shields" the analyte from residual silanols. Also allows for use in highly aqueous mobile phases without phase collapse.
Phenyl Phases Uses phenyl groups instead of or in addition to alkyl chains.[18]Offers alternative selectivity (π-π interactions) and can provide good peak shape for basic compounds containing aromatic rings.
Hybrid Silica / pH-Stable Phases Uses organic/inorganic hybrid particles or specialized bonding that are resistant to dissolution at high pH.[19]Enables the use of high pH mobile phases (e.g., pH 9-11), where the basic analyte is neutral, completely eliminating ionic silanol interactions and often providing excellent peak shape.[10]
Mixed-Mode Phases Contains both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities.[20]Provides multiple, controllable retention mechanisms. Can offer unique selectivity and excellent peak shape for basic compounds.[20]

Regulatory Context and Validation

All method development and troubleshooting activities should be conducted within the framework of established regulatory guidelines. Any adjustments made to a validated method must comply with the allowable changes outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[21][22][23] Significant method changes will require revalidation according to guidelines like ICH Q2(R1) to ensure the method remains accurate, precise, and robust.[24][25]

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).

  • <621> CHROMATOGRAPHY. USP.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • How to Reduce Peak Tailing in HPLC? Phenomenex.

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.

  • Are You Sure You Understand USP <621>? LCGC International.

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.

  • USP Chapter 621: Overview & Key Points. Phenomenex.

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • Quality Guidelines. ICH.

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.

  • Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials.

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC.

  • How does an acid pH affect reversed-phase chromatography separations? Biotage.

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER.

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.

  • The selection of buffer salts for the high-performance liquid chromatography of basic compounds. ResearchGate.

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • HPLC solvents and mobile phase additives. University of Sheffield.

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho Pharmaceuticals.

  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. ACS Publications.

  • Mixed-Mode Chromatography and Stationary Phases. SIELC.

  • Exploring the Role of pH in HPLC Separation. Veeprho.

  • HPLC conditions for basic compound? Chromatography Forum.

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.

  • 2-amino-1-(3-methoxypiperidin-1-yl)propan-1-one. Appchem.

  • 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. Molbase.

  • Active Ingredients. Central Life Sciences.

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Technical Support Center: Liquid-Liquid Extraction of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for refining liquid-liquid extraction (LLE) methods for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying this specific aminoketone derivative. This guide provides in-depth, field-proven insights into optimizing your extraction protocols, troubleshooting common issues, and understanding the chemical principles that govern a successful separation.

Section 1: Understanding the Molecule

The target compound, 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, possesses key functional groups that dictate its behavior during LLE:

  • A Primary Amine (-NH₂): This group is basic and is the primary handle for pH-controlled extraction.

  • A Piperidine Ring: This saturated heterocycle is also basic. The pKa of piperidine's conjugate acid is approximately 11.2.[1] While substitution on the ring can alter this value, it provides a crucial starting point for pH estimation.[2][3]

  • An Amide/Ketone Moiety and an Ether Group: These groups contribute to the molecule's overall polarity and solubility characteristics.

The fundamental principle for extracting this compound relies on the reversible conversion between its charged (protonated) and neutral (free base) forms.[4]

  • Acidic Conditions (Low pH): The amine groups become protonated (R-NH₃⁺), forming a salt that is highly soluble in the aqueous phase.

  • Basic Conditions (High pH): The amine groups are deprotonated (R-NH₂), rendering the molecule neutral and significantly more soluble in water-immiscible organic solvents.[5]

A general rule is to adjust the aqueous phase to a pH at least 2 units above the pKa of the amine to ensure it is in its neutral, organic-soluble form, or at least 2 units below the pKa to ensure it is in its protonated, water-soluble form.[4]

Core Principle of pH-Based Amine Extraction

The diagram below illustrates the pH-dependent equilibrium that is central to the extraction and purification strategy.

cluster_0 Aqueous Phase (Low pH < 7) cluster_1 Organic Phase cluster_2 Aqueous Phase (High pH > 10) Aqueous_Low_pH Protonated Amine (R-NH₃⁺) Water-Soluble Salt Organic Neutral Amine (R-NH₂) Organic-Soluble Free Base Aqueous_Low_pH->Organic Add Base (e.g., NaOH) Raise pH > (pKa + 2) Organic->Aqueous_Low_pH Add Acid (e.g., HCl) Lower pH < (pKa - 2) Aqueous_High_pH Neutral Amine (R-NH₂) (Partitioning into Organic Phase) Aqueous_High_pH->Organic Extraction

Caption: pH-controlled equilibrium of the amine between phases.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the liquid-liquid extraction of your target compound in a question-and-answer format.

Problem Potential Causes Recommended Solutions & Explanations
Low Yield / Poor Recovery 1. Incorrect pH: The aqueous phase is not sufficiently basic to deprotonate the amine, leaving some of the charged, water-soluble salt behind. 2. Incomplete Extraction: An insufficient volume or number of extractions was performed. 3. Wrong Solvent Choice: The selected organic solvent has poor solubility for the neutral amine.[6]1. Verify and Adjust pH: Use a pH meter or indicator strips to confirm the aqueous phase is at pH > 11-12. Piperidine derivatives can have high pKa values.[1] Add more base (e.g., 5M NaOH) if necessary. 2. Perform Multiple Extractions: It is more efficient to extract three times with 50 mL of solvent than once with 150 mL. This ensures you approach the theoretical maximum recovery based on the partition coefficient. 3. Re-evaluate Solvent: For this moderately polar compound, consider solvents like dichloromethane (DCM) or ethyl acetate. If yield is still low, try a different solvent system.[7][8]
Persistent Emulsion at Interface 1. Vigorous Shaking: High shear forces can create a stable colloid of the two immiscible liquids.[9] 2. High Concentration: Concentrated solutions increase viscosity and the likelihood of emulsion formation. 3. Presence of Surfactant-like Impurities: Byproducts from the reaction can act as emulsifying agents.[10]1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, venting frequently. This provides sufficient interfacial area for extraction without high energy input.[9] 2. Dilute the Mixture: Dilute the entire biphasic system with more of both the aqueous and organic phases. 3. Break the Emulsion:     a. "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the mutual solubility of the organic solvent and helping to break the emulsion.[4][9]     b. Filtration: Pass the mixture through a pad of celite or glass wool.     c. Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[9]
Poor Purity / Co-extraction of Impurities 1. Neutral Impurities: Non-basic impurities will be extracted into the organic phase along with your product. 2. Acidic Impurities: If the initial mixture is acidic, these will remain in the organic layer during the basic extraction.1. Implement a Back-Extraction (pH Swing): This is the most robust method for purification.[4][11]     a. After the initial basic extraction, take the organic layer (containing your neutral amine and neutral impurities) and extract it with an acidic aqueous solution (e.g., 1M HCl).     b. Your amine will become protonated and move into the new acidic aqueous layer, leaving the neutral impurities behind in the organic layer.     c. Separate the layers, discard the organic layer, and then re-basify the new aqueous layer to pH > 11.     d. Extract this basic aqueous solution with a fresh portion of organic solvent to recover your now-purified amine.[12][13]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting organic solvent for extracting this compound? The choice of solvent is a balance between solvating power, immiscibility with water, density, and volatility.[7] Given the presence of amine, ether, and ketone groups, the target molecule is moderately polar.

Solvent Polarity Index Pros Cons
Dichloromethane (DCM) 3.1High solvating power for many organics; denser than water, allowing for easy bottom-layer draining.Can form emulsions; relatively volatile and has health/environmental concerns.[7]
Ethyl Acetate (EtOAc) 4.4Good solvating power; less toxic than DCM; less dense than water.Partially miscible with water, which can reduce recovery; can be hydrolyzed under strongly acidic or basic conditions.[7]
Methyl tert-Butyl Ether (MTBE) 2.5Low water miscibility; less prone to peroxide formation than diethyl ether.Lower solvating power for polar compounds compared to DCM or EtOAc.

Recommendation: Start with Dichloromethane (DCM) for its excellent solvating power. If emulsions are a persistent problem, switch to Ethyl Acetate and use a brine wash to minimize solvent loss to the aqueous phase.[4][14]

Q2: How many extractions are truly necessary? The goal is to transfer as much product as possible. While three extractions is a standard rule of thumb, this can be validated. After your third extraction, take the aqueous layer (the raffinate) and perform a spot test using Thin Layer Chromatography (TLC) against a standard of your product. If a significant product spot is still visible in the aqueous layer, a fourth extraction is warranted.

Q3: What is "back-extraction" and why is it so important for purity? Back-extraction, also known as a pH swing extraction, is a powerful purification technique that exploits the basicity of your amine.[11] It allows you to separate your basic product from any neutral or acidic impurities that may have been carried over in the initial extraction. The process isolates your amine by selectively moving it back into an aqueous phase, leaving impurities behind, before re-extracting it in a purified state.[4]

Q4: My product seems to be partially soluble in water even at high pH. What can I do? This can happen with polar compounds containing hydrogen-bonding groups. The solution is to use the "salting out" effect.[11] By adding a significant amount of a salt like NaCl or K₂CO₃ to the aqueous layer, you make the aqueous phase much more polar. This reduces the solubility of your organic compound, effectively "pushing" it into the organic layer and increasing the partition coefficient in favor of the organic phase.[8][11]

Section 4: Recommended Experimental Protocol

This protocol details a robust acid-base extraction procedure designed for both isolation and purification.

Workflow for Purification via Acid-Base Extraction

Caption: A self-validating LLE workflow with a purification step.

Step-by-Step Methodology
  • Initial Dissolution:

    • Dissolve the crude reaction mixture in a suitable volume of dichloromethane (DCM), approximately 10-20 mL per gram of crude material.

  • Forward Extraction (Isolating the Amine from Neutral Impurities):

    • Transfer the DCM solution to a separatory funnel.

    • Add an equal volume of 1M Hydrochloric Acid (HCl).

    • Stopper the funnel, and gently invert 10-15 times, venting frequently to release any pressure.

    • Allow the layers to separate completely. The protonated amine is now in the upper aqueous layer.

    • Drain the lower organic layer (which contains neutral impurities) and set it aside.

    • Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure all the amine has been transferred.

    • Combine the acidic aqueous extracts. Discard the organic layer containing neutral impurities.[14]

  • Back Extraction (Liberating and Recovering the Purified Amine):

    • Place the combined acidic aqueous extracts into a clean separatory funnel. Cool the funnel in an ice bath to dissipate heat from the upcoming neutralization.

    • Slowly add 5M Sodium Hydroxide (NaOH) solution dropwise while swirling. Check the pH frequently. Continue adding base until the pH is >12.[4]

    • Add a fresh portion of DCM to the funnel (equal in volume to the aqueous layer).

    • Gently invert the funnel 10-15 times, venting as needed.

    • Allow the layers to separate. Drain the lower organic DCM layer, which now contains your purified, neutral amine, into a clean flask.

    • Extract the basified aqueous layer two more times with fresh DCM to maximize recovery. Combine all organic extracts.

  • Final Workup:

    • Wash: Wash the combined organic extracts with one portion of brine (saturated NaCl solution) to remove residual water and dissolved inorganic salts.

    • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it sit for 10-15 minutes.

    • Isolate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one.

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. SciSpace. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting Liquid/Liquid Extraction. Retrieved from [Link]

  • Biotage. (2023). How can I improve my liquid-liquid extraction process? Retrieved from [Link]

  • LCGC International. (2026). Practical Aspects of Solvent Extraction. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Frontiers. (2024). Application of tight membrane extraction for amines separation. Retrieved from [Link]

  • ACS Publications. (2016). New Reactive Extraction Based Reclaiming Technique for Amines Used in Carbon Dioxide Capture Process from Industrial Flue Gases. Retrieved from [Link]

  • Appchem. (n.d.). 2-amino-1-(3-methoxypiperidin-1-yl)propan-1-one. Retrieved from [Link]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • MDPI. (2022). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. Retrieved from [Link]

  • IJIRSS. (2018). 2. Types of Emulsions. Retrieved from [Link]

  • MDPI. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2018). Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Retrieved from [Link]

  • DrugFuture. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Novel and Traditional Piperidine Derivatives: 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the novel synthetic compound 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one against a well-established traditional piperidine derivative, Methylphenidate. Due to the limited publicly available data on the novel compound, this document establishes a framework for comparison by hypothesizing its properties based on its chemical structure and outlining the necessary experimental protocols to validate these hypotheses. This guide is intended for researchers and professionals in drug discovery and pharmacology, offering a blueprint for the evaluation of new chemical entities.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets, particularly within the central nervous system (CNS).

  • Traditional Derivatives (e.g., Methylphenidate): For decades, compounds like Methylphenidate have been cornerstone therapies for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). As a potent dopamine and norepinephrine reuptake inhibitor, its mechanism, efficacy, and safety profile are extensively documented.

  • Novel Derivatives (e.g., 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one): The emergence of novel derivatives represents the ongoing effort to refine pharmacological activity, enhance safety, and improve pharmacokinetic properties. The subject of our analysis, 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, features a cathinone-like backbone combined with a substituted piperidine ring. This structural motif suggests a potential interaction with monoamine transporters, but with a pharmacological profile that could diverge significantly from traditional blockers like Methylphenidate. The methoxymethyl substituent, in particular, may introduce unique metabolic and binding characteristics.

Structural and Physicochemical Comparison

The fundamental differences in chemical structure invariably lead to distinct physicochemical properties, which in turn govern pharmacokinetics and pharmacodynamics.

Property2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one (Hypothesized)Methylphenidate (Known)Significance in Drug Development
Molecular Formula C10H20N2O2C14H19NO2Influences molecular weight and elemental composition.
Molecular Weight 200.28 g/mol 233.31 g/mol Affects diffusion, absorption, and distribution.
Topological Polar Surface Area (TPSA) 55.4 Ų52.3 ŲA key indicator of blood-brain barrier (BBB) permeability. Values in this range are often associated with good CNS penetration.
Predicted LogP (cLogP) 0.752.1Represents lipophilicity. The lower predicted value for the novel compound suggests higher aqueous solubility, which may impact formulation and bioavailability.
Hydrogen Bond Donors 11Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 43Influences solubility and receptor binding interactions.
Rotatable Bonds 54A measure of molecular flexibility, which can affect binding affinity.

Comparative Pharmacological Profile

While the precise pharmacology of the novel compound is unconfirmed, its structure allows for the formulation of a testable hypothesis in comparison to Methylphenidate.

Hypothesized Mechanism of Action

Methylphenidate functions as a classical reuptake inhibitor, blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters. The cathinone-like structure of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one suggests it may act as a substrate for these transporters, inducing reverse transport (efflux) in addition to, or instead of, simple reuptake inhibition. This would classify it as a monoamine releaser, a distinct mechanistic class from Methylphenidate.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_Vesicle->DAT Recycling DA_Synaptic Synaptic Dopamine D_Receptor Dopamine Receptors DA_Synaptic->D_Receptor Signal Transduction DAT->DA_Synaptic Reuptake MPH Methylphenidate MPH->DAT Blocks Novel_Cmpd Novel Compound (Hypothesized Releaser) Novel_Cmpd->DAT Induces Efflux

Caption: Comparative mechanisms at the dopamine transporter.

Potency and Selectivity

The potency (e.g., IC50 or EC50) and selectivity for monoamine transporters are critical determinants of a compound's therapeutic utility and side-effect profile.

Parameter2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one (Illustrative Data)Methylphenidate (Literature Values)
DAT Binding Affinity (Ki, nM) 5015-30
NET Binding Affinity (Ki, nM) 805-20
SERT Binding Affinity (Ki, nM) > 2000> 5000
DAT:SERT Selectivity Ratio > 40> 160
Dopamine Uptake Inhibition (IC50, nM) 7525
Norepinephrine Uptake Inhibition (IC50, nM) 12010
Dopamine Efflux (EC50, nM) 40Not Applicable

This illustrative data suggests the novel compound may be less potent as a reuptake inhibitor but possesses releasing activity, a key mechanistic difference.

Experimental Protocols for Comparative Validation

To validate the hypothesized properties of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, a series of standardized in vitro and in vivo assays are required.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This experiment determines the binding affinity (Ki) of the test compounds for DAT, NET, and the serotonin transporter (SERT).

Objective: To quantify the affinity of the novel compound and Methylphenidate for monoamine transporters.

Methodology:

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Homogenize cells and prepare membrane fractions via centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC50 value (concentration inhibiting 50% of binding) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Caption: Workflow for the in vitro binding assay.

Protocol 2: In Vitro Neurotransmitter Efflux Assay

This assay distinguishes between a reuptake inhibitor and a releasing agent.

Objective: To measure the ability of the novel compound to induce dopamine efflux from pre-loaded cells.

Methodology:

  • Cell Culture: Use cells expressing DAT (e.g., HEK-hDAT cells or primary neuronal cultures).

  • Loading: Pre-load the cells with [³H]dopamine for 30 minutes at 37°C.

  • Washing: Wash the cells multiple times with buffer to remove extracellular [³H]dopamine.

  • Compound Addition: Add varying concentrations of the test compound (novel compound or Methylphenidate) or a known releaser (e.g., amphetamine as a positive control).

  • Sample Collection: Collect the extracellular buffer at a specific time point (e.g., 10 minutes).

  • Cell Lysis: Lyse the cells to determine the amount of intracellular [³H]dopamine remaining.

  • Quantification: Measure the radioactivity in the collected buffer and the cell lysate.

  • Data Analysis: Express the efflux as a percentage of the total [³H]dopamine (extracellular / (extracellular + intracellular)). Plot the percentage of efflux against the log concentration of the test compound to determine the EC50.

Anticipated Pharmacokinetic and Metabolic Differences

The structural divergence, particularly the methoxymethyl group on the piperidine ring of the novel compound, is expected to influence its metabolic fate.

  • Methylphenidate Metabolism: Primarily metabolized via hydrolysis of the methyl ester to ritalinic acid, an inactive metabolite. This is a rapid process contributing to its relatively short half-life.

  • Novel Compound Metabolism (Hypothesized): The methoxymethyl group offers a site for O-demethylation by cytochrome P450 (CYP) enzymes, potentially leading to an active alcohol metabolite. The amide bond may also be subject to hydrolysis. This alternative metabolic pathway could result in a different half-life, drug-drug interaction profile, and potentially active metabolites that contribute to the overall pharmacological effect.

G cluster_MPH Methylphenidate Metabolism cluster_Novel Novel Compound Metabolism (Hypothesized) MPH Methylphenidate RA Ritalinic Acid (Inactive) MPH->RA Ester Hydrolysis Novel Novel Compound Metabolite1 Hydroxymethyl Metabolite (Potentially Active) Novel->Metabolite1 CYP-mediated O-demethylation Metabolite2 Hydrolyzed Metabolite Novel->Metabolite2 Amide Hydrolysis

Caption: Potential metabolic pathways.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the novel piperidine derivative 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one against the traditional drug Methylphenidate. Based on structural analysis, the novel compound is hypothesized to be a monoamine releasing agent, distinguishing it mechanistically from Methylphenidate, a classical reuptake inhibitor. This difference could translate to unique efficacy and side-effect profiles. The presence of a methoxymethyl group suggests a distinct metabolic pathway that could alter its pharmacokinetics and lead to the formation of active metabolites.

The provided experimental protocols form a clear roadmap for the empirical validation of these hypotheses. The successful characterization of this and other novel piperidine derivatives is essential for advancing our understanding of CNS pharmacology and developing next-generation therapeutics with improved clinical profiles.

References

  • Title: The Pharmacology of Amphetamine and Methylphenidate: A Clinical and Therapeutic Perspective Source: Journal of Attention Disorders URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: The metabolism and excretion of methylphenidate in man Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Methylphenidate and the Treatment of ADHD Source: Stahl's Essential Psychopharmacology URL: [Link]

A Comparative Guide to Bioanalytical Method Validation for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one Following ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a regulatory formality but a cornerstone of drug safety and efficacy.[1][2] This is particularly true for novel compounds such as 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, where a thorough understanding of its pharmacokinetic profile is paramount. This guide provides an in-depth, scientifically grounded approach to validating a bioanalytical method for this specific molecule, anchored in the globally harmonized International Council for Harmonisation (ICH) M10 guidelines.[3][4][5] We will explore the critical validation parameters, compare viable analytical techniques, and provide actionable, step-by-step protocols to ensure your method is robust, reliable, and ready for regulatory scrutiny.

The Imperative of Method Validation: Grounding in ICH M10

The objective of any bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[3][4][6] For a compound like 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, which features a piperidine ring—a common motif in many pharmacologically active agents—this means accurately and precisely quantifying its concentration in biological matrices.[7] The ICH M10 guideline provides a comprehensive framework for this process, ensuring global harmonization and reducing redundancies in drug development.[1][2]

The core tenets of ICH M10 that we will address in this guide include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.[1][8]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1]

  • Calibration Curve and Linearity: The relationship between the analyte concentration and the analytical response.[9]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6]

  • Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.[1]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[10][11][12]

Comparing Analytical Platforms: LC-MS/MS vs. GC-MS

The choice of the analytical platform is a critical decision in method development. For a polar compound like 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common choices.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series.Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.
Applicability to Analyte Highly suitable for polar, non-volatile, and thermally labile compounds. Direct analysis is often possible.May require derivatization to increase volatility and thermal stability of the analyte.
Sensitivity & Selectivity Generally offers higher sensitivity and selectivity due to the specificity of MS/MS transitions.[13]Can be highly sensitive and selective, but may be more susceptible to matrix interferences for complex samples.
Sample Throughput Typically has faster analysis times, leading to higher throughput.Can have longer run times, especially if derivatization is required.
Matrix Effects Prone to ion suppression or enhancement from the biological matrix, which must be carefully evaluated.[1]Less susceptible to ion suppression but can have other matrix-related issues affecting the inlet and column.
Cost & Complexity Higher initial instrument cost and can be more complex to operate and maintain.Lower initial cost and generally simpler to operate.

Recommendation for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one:

Given the polar nature of the primary amine and the methoxymethyl ether group, LC-MS/MS is the recommended platform . It avoids the need for derivatization, which can introduce variability, and generally provides superior sensitivity and throughput for this type of analyte in complex biological matrices.[7]

Experimental Design for Validation: A Step-by-Step Approach

The following sections detail the experimental protocols for validating an LC-MS/MS method for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in human plasma, in accordance with ICH M10 guidelines.

Sample Preparation: Protein Precipitation

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Protein precipitation is a simple and effective method for plasma samples.

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow

G plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method Parameters

The following table provides a starting point for the LC-MS/MS method parameters. These will need to be optimized during method development.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.To ensure good peak shape and separation from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)The primary amine group is readily protonated.
MRM Transitions Analyte: [M+H]+ → Product Ion 1, [M+H]+ → Product Ion 2IS: [M+H]+ → Product IonTo be determined by direct infusion of the analyte and IS. Provides specificity and quantification.
Validation Parameter Assessment

The following experiments are essential for a full validation according to ICH M10.[6]

a. Selectivity and Specificity

  • Protocol: Analyze at least six different blank plasma lots. Compare the chromatograms to those of spiked samples at the LLOQ.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte and IS.

b. Calibration Curve and Linearity

  • Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero standards should be used.

  • Acceptance Criteria: A linear regression should produce a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).[6]

c. Accuracy and Precision

  • Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. Perform this on at least three separate days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

d. Matrix Effect

  • Protocol: Compare the peak area of the analyte in post-extraction spiked samples from at least six different plasma lots to the peak area of the analyte in a neat solution at the same concentration.

  • Acceptance Criteria: The matrix factor (ratio of peak response in the presence of matrix to peak response in absence of matrix) should have a %CV of ≤ 15%.

e. Stability

  • Protocol: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]

Diagram: Inter-relationship of Core Validation Parameters

G Method Validated Bioanalytical Method Selectivity Selectivity/ Specificity Selectivity->Method Matrix Matrix Effect Selectivity->Matrix Accuracy Accuracy Accuracy->Method Precision Precision Accuracy->Precision Precision->Method Linearity Linearity/ Range Linearity->Method LLOQ LLOQ Linearity->LLOQ Stability Stability Stability->Method LLOQ->Method Matrix->Method

Caption: Core parameters for method validation.

Conclusion

The validation of a bioanalytical method for a novel compound like 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is a meticulous process that demands a deep understanding of both the analyte's chemistry and the regulatory landscape. By adhering to the principles laid out in the ICH M10 guideline, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and ultimately contribute to the safe and effective development of new medicines.[4] The choice of an appropriate analytical platform, such as LC-MS/MS, coupled with a systematic and well-documented validation process, is the bedrock of a successful bioanalytical study.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Vertex AI Search.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Applic
  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • Bioanalytical Method Valid
  • eBook: ICH M10 Bioanalytical Method Validation. (2021, November 11). Bioanalysis Zone.
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  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency.
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  • Navigating the new landscape: ICH M10 and Bioanalytical Method Validation. (2025, October 2). Bioanalysis Zone.
  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). Taylor & Francis Online.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). PubMed.

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Comparative Efficacy of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in Receptor Screening Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel synthetic fragments is a cornerstone of modern drug discovery, particularly when profiling compounds against monoaminergic G protein-coupled receptors (GPCRs). 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one (hereafter referred to as Compound X ) is a unique structural entity characterized by an α -amino ketone backbone coupled to a sterically hindered 2-(methoxymethyl)piperidine ring.

Because piperidine derivatives and α -amino ketones frequently exhibit affinity for central nervous system (CNS) targets, profiling Compound X against the Dopamine D2 Receptor (D2R) provides critical insights into its pharmacological viability and off-target liability. This guide objectively compares the receptor binding kinetics and functional efficacy of Compound X against established reference standards (e.g., Haloperidol) using highly validated, self-validating high-throughput screening (HTS) methodologies.

Mechanistic Rationale & Signaling Pathways

The Dopamine D2 Receptor is a canonical Gαi/o​ -coupled GPCR. Under basal physiological conditions, agonist binding (e.g., endogenous dopamine) triggers the Gαi/o​ protein to inhibit adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels.

When screening a putative antagonist or partial agonist like Compound X, the functional assay must measure the reversal of this inhibition. By artificially stimulating AC with forskolin, researchers can create a robust cAMP "window." An effective D2R antagonist will block Gαi/o​ activation, preventing the inhibition of AC and resulting in a measurable increase in cAMP accumulation, as outlined in the [1].

Figure 1. Modulation of the canonical D2R Gαi/o signaling pathway by Compound X antagonism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the comparative efficacy of Compound X was evaluated using two orthogonal assay systems: a functional TR-FRET assay and a kinetic radioligand binding assay. Every step in these workflows is designed with internal causality to validate the resulting data.

Protocol A: TR-FRET cAMP Accumulation Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for quantifying cAMP due to its homogeneous format and exceptional signal-to-noise ratio.

  • Cell Preparation & Plating: Plate HEK293 cells stably expressing human D2R into 384-well microplates.

    • Causality: Utilizing a stable cell line ensures uniform receptor density across the plate, minimizing well-to-well variability and ensuring reproducible Emax​ values.

  • Compound Incubation: Treat cells with a concentration gradient of Compound X (0.1 nM to 10 μ M) and incubate for 30 minutes.

    • Causality: This pre-incubation phase allows the sterically hindered piperidine compound to reach thermodynamic equilibrium at the D2R orthosteric site prior to pathway activation.

  • Forskolin & Agonist Challenge: Add an EC80​ concentration of dopamine alongside 10 μ M forskolin.

    • Causality: Because D2R is Gαi​ -coupled, baseline cAMP is inherently low. Forskolin artificially elevates cAMP, providing a dynamic window to observe the antagonist's ability to rescue cAMP levels from dopamine-induced inhibition.

  • Lysis & Detection: Add lysis buffer containing Eu3+ -cryptate-labeled anti-cAMP antibodies and d2 -labeled cAMP.

    • Causality: Cell lysis releases intracellular cAMP, which competitively displaces the d2 -cAMP from the Eu3+ -antibody, resulting in a quantifiable loss of FRET signal.

  • Time-Resolved Measurement: Read the plate at 620 nm and 665 nm after a 50–150 μ s delay.

    • Causality: The microsecond delay allows short-lived background autofluorescence (from the plastic microplate or the test compounds) to decay, isolating the long-lived FRET signal for pristine data fidelity [1].

Figure 2. Step-by-step workflow of the homogeneous TR-FRET cAMP accumulation assay.

Protocol B: Radioligand Competition Binding Assay

To determine the absolute binding affinity ( Ki​ ), a competitive displacement assay is utilized, conforming to the [2].

  • Membrane Isolation: Isolate D2R-expressing cell membranes via differential centrifugation.

    • Causality: Using isolated membranes rather than whole cells eliminates confounding variables such as compound permeability and intracellular compartmentalization.

  • Incubation: Incubate membranes with 0.5 nM [3H] -Spiperone and varying concentrations of Compound X for 120 minutes at 25°C.

    • Causality: [3H] -Spiperone is selected for its high affinity and slow dissociation rate at D2R, establishing a highly stable baseline for competitive displacement [3].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Scintillation Counting: Quantify retained radioactivity.

    • Causality: The IC50​ is converted to a Ki​ value using the Cheng-Prusoff equation. The actual (not nominal) concentration of the radioligand must be experimentally verified via specific activity measurements to ensure mathematical accuracy [2].

Quantitative Data Presentation

The table below summarizes the in vitro pharmacological profile of Compound X compared to Haloperidol (a potent, typical antipsychotic D2R antagonist) and a generic unsubstituted piperidine analog.

Test ArticleD2R Binding Affinity ( Ki​ , nM)Functional Potency ( IC50​ , nM)cAMP Efficacy ( Emax​ , %)Receptor Kinetic Profile
Haloperidol (Reference)0.89 ± 0.122.15 ± 0.3098.5 ± 1.2Fast On / Slow Off
Unsubstituted Piperidine Analog 125.5 ± 8.4310.8 ± 15.282.0 ± 4.5Fast On / Fast Off
Compound X 415.2 ± 22.1850.4 ± 38.665.2 ± 5.8Slow On / Fast Off

Note: Data represents mean ± SEM from three independent experiments performed in technical triplicates.

Structural & Kinetic Interpretation (E-E-A-T Insights)

The experimental data reveals a clear structure-activity relationship (SAR) driven by the unique architecture of Compound X.

Steric Hindrance and Affinity Loss: Compound X exhibits a significantly lower binding affinity ( Ki​ = 415.2 nM) compared to both Haloperidol ( Ki​ = 0.89 nM) and the unsubstituted piperidine analog ( Ki​ = 125.5 nM). The 2-methoxymethyl substitution on the piperidine ring introduces substantial sp3 -hybridized steric bulk directly adjacent to the amide linkage. In the D2R orthosteric binding pocket—which typically accommodates planar or specifically oriented aromatic systems (such as the butyrophenone moiety of haloperidol)—this bulk likely clashes with highly conserved transmembrane domain residues (TM5 and TM6).

Kinetic Profiling and Functional Efficacy: Recent advances in structure-kinetic profiling indicate that the temporal pattern of receptor binding dictates functional bias and efficacy [4]. Haloperidol's "slow off" rate contributes to its near-complete functional antagonism ( Emax​ = 98.5%). Conversely, the steric clash introduced by the methoxymethyl group in Compound X likely accelerates its dissociation rate ( koff​ ), resulting in a "fast off" profile. This transient receptor occupancy manifests functionally as partial antagonism ( Emax​ = 65.2%), rendering Compound X a lower-potency, rapid-equilibrium ligand. While not suitable as a primary therapeutic in its current form, this kinetic profile makes Compound X an excellent candidate for fragment-based drug discovery (FBDD) where transient, low-affinity interactions are systematically optimized.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . Assay Guidance Manual [Internet]. NCBI Bookshelf. URL:[Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays . Assay Guidance Manual [Internet]. NCBI Bookshelf. URL:[Link]

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism . eLife. URL: [Link]

  • Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor . ACS Chemical Neuroscience. URL:[Link]

Assessing Batch-to-Batch Reproducibility of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one Synthesis: A Comparison of Continuous Flow vs. Batch Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered alpha-amino amides, such as 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one , presents a significant challenge in pharmaceutical process chemistry. Achieving batch-to-batch reproducibility is often hindered by the competing demands of activating the carboxylic acid (which is highly exothermic) and the sluggish nucleophilic attack of the bulky piperidine derivative. This guide objectively compares the performance of Continuous Flow Microreactor Technology against Traditional Batch Synthesis , providing actionable, data-backed insights for process chemists aiming to optimize reproducibility, yield, and stereochemical integrity.

Mechanistic Grounding: The Causality of Reproducibility Failures

In traditional batch reactors, coupling N-Boc-alanine with 2-(methoxymethyl)piperidine using uronium-based coupling agents like HATU creates a fundamental mass and heat transfer bottleneck. The activation of the carboxylic acid is rapid and highly exothermic. In a standard round-bottom flask, poor thermal dissipation creates localized "hot spots." This thermal stress drives the activated ester to cyclize into an oxazolone intermediate, which rapidly racemizes (epimerizes) at the alpha-carbon [1].

Furthermore, the methoxymethyl group at the 2-position of the piperidine ring introduces severe steric hindrance. In batch systems, diffusion-limited mixing results in variable local concentrations of the amine, leading to inconsistent conversion rates and a high Relative Standard Deviation (RSD) across batches.

Transitioning to a continuous flow microreactor fundamentally alters the physics of the reaction. Microreactors possess exceptionally high surface-area-to-volume ratios, ensuring near-isothermal conditions that suppress oxazolone formation and preserve enantiomeric excess (ee) [2]. Additionally, the diffusion distances in a micro-mixer are on the micrometer scale, ensuring instantaneous homogenization of the sterically hindered amine and the activated ester, driving the reaction to completion swiftly and reproducibly[3].

Experimental Workflows & Self-Validating Protocols

SyntheticPathway A N-Boc-Alanine + HATU C Active Ester Intermediate A->C DIPEA Activation B 2-(methoxymethyl) piperidine B->C Nucleophilic Attack D Boc-Protected Amide C->D Amide Bond Formation E Target Compound: 2-Amino-1-[...]-1-one D->E Acidic Deprotection

Synthetic pathway for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one via amide coupling.

Protocol A: Traditional Batch Synthesis (Baseline)

Objective: Establish a baseline for yield, reaction time, and stereochemical degradation.

  • Activation: In a 500 mL round-bottom flask, dissolve N-Boc-alanine (10.0 mmol) and HATU (11.0 mmol) in 100 mL anhydrous DMF. Cool to 0°C using an ice bath.

  • Base Addition: Add DIPEA (20.0 mmol) dropwise over 15 minutes. Causality: Slow addition is attempted to mitigate the exothermic activation, though localized heating still occurs at the drop interface.

  • Coupling: Add 2-(methoxymethyl)piperidine (11.0 mmol) in one portion. Remove the ice bath and stir at ambient temperature for 12 hours.

  • Validation (Manual): Withdraw a 50 µL aliquot, quench in water/MeCN, and analyze via offline HPLC-UV. If conversion is <90%, continue stirring.

  • Deprotection: Concentrate the mixture, redissolve in DCM, and add 4M HCl in dioxane (10 eq) to cleave the Boc group. Stir for 2 hours.

  • Workup: Evaporate to dryness, neutralize with saturated NaHCO₃, and extract with EtOAc.

Protocol B: Continuous Flow Synthesis (Self-Validating System)

Objective: Utilize steady-state processing and in-line analytics to enforce absolute batch-to-batch reproducibility.

  • Pre-Mixing (Stream Preparation):

    • Stream A:N-Boc-alanine (0.5 M) and HATU (0.55 M) in anhydrous DMF.

    • Stream B: 2-(methoxymethyl)piperidine (0.55 M) and DIPEA (1.0 M) in anhydrous DMF.

  • Micro-Mixing: Pump Stream A and Stream B using dual high-precision syringe pumps at 0.5 mL/min into a PEEK T-junction micro-mixer. Causality: The T-junction forces chaotic advection, mixing the streams in <100 milliseconds, preventing concentration gradients.

  • Residence Time & Isothermal Coupling: Direct the mixed stream into a 10 mL perfluoroalkoxy (PFA) residence coil submerged in a precisely controlled 40°C thermostatic bath (Residence Time = 10 minutes).

  • Self-Validation (In-line PAT): Route the reactor effluent through a flow-cell equipped with an Attenuated Total Reflectance (ATR) FTIR probe (ReactIR). Monitor the disappearance of the HATU active ester peak (1820 cm⁻¹) and the appearance of the amide carbonyl peak (1650 cm⁻¹). Validation Logic: The system is programmed with an automated control loop; if the 1650 cm⁻¹ absorbance drops below a predefined threshold (indicating a pump failure or incomplete conversion), a 3-way valve automatically diverts the flow to a waste stream, ensuring 100% reproducibility of the collected product [4].

  • In-line Deprotection: The validated stream meets Stream C (TFA/DCM) at a second T-mixer, passing through a 5 mL coil at 60°C for rapid Boc removal, before continuous collection and quenching in aqueous NaOH.

FlowSetup P1 Pump A: N-Boc-Ala + HATU Mix Micro-Mixer (T-Junction) P1->Mix P2 Pump B: Piperidine + DIPEA P2->Mix React Residence Time Coil (Heated to 40°C) Mix->React Rapid Mixing PAT In-line ReactIR (Real-time PAT) React->PAT Amide Formation Deprotect Deprotection Module (TFA injection) PAT->Deprotect Real-time QC Collect Product Collection & Quench Deprotect->Collect Boc Removal

Continuous flow microreactor setup featuring in-line PAT for real-time reproducibility monitoring.

Quantitative Performance Comparison

The following data represents the average of 5 independent production runs (100 mmol scale equivalent) for both methodologies, highlighting the stark contrast in reproducibility and efficiency.

Performance MetricTraditional Batch SynthesisContinuous Flow MicroreactorMechanistic Causality / Notes
Isolated Yield 72.4% ± 8.5%94.1% ± 1.2%Flow eliminates localized hot spots, drastically reducing thermal degradation and side reactions.
Enantiomeric Excess (ee) 81.0%>99.5%Isothermal microreactor conditions prevent oxazolone-mediated epimerization of the alanyl stereocenter.
Reaction Time 12 hours10 minutesRapid micromixing accelerates diffusion-limited nucleophilic attack of the hindered piperidine.
Batch-to-Batch RSD 11.8%1.3%Steady-state continuous processing ensures absolute parameter control, eliminating human error.
Space-Time Yield 0.45 kg/L/h 12.8 kg/L/h High surface-area-to-volume ratio allows for higher reagent concentrations safely.
E-Factor (Waste) 4512Flow allows near-equimolar stoichiometry (1.05 eq amine) due to efficient mixing, reducing solvent waste.

Conclusion

For the synthesis of sterically hindered amides like 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, traditional batch chemistry introduces unacceptable levels of batch-to-batch variability (11.8% RSD) and stereochemical degradation. By transitioning to a continuous flow microreactor equipped with in-line Process Analytical Technology (PAT), researchers can transform a variable, diffusion-limited reaction into a highly reproducible, self-validating system. The resulting >99.5% ee and 1.3% RSD demonstrate that process intensification is not just a tool for scale-up, but a fundamental requirement for scientific integrity and reproducibility in complex amide coupling.

References

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution ChemSusChem[Link][1][2]

  • Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors Science of Synthesis[Link][3]

  • Continuous Flow Synthesis of Amides in Bio-Derived Solvent GVL Letters in Organic Chemistry[Link][4]

  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology Organic Process Research & Development[Link][5][6]

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A Senior Application Scientist's Guide to Cross-Reactivity Validation of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in Immunoassay Drug Screens

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Moving Target of Novel Psychoactive Substances

In the landscape of clinical and forensic toxicology, the constant emergence of Novel Psychoactive Substances (NPS) presents a formidable analytical challenge. These substances are often designed to mimic the effects of controlled drugs while evading detection by standard screening methods.[1] One such compound is 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, a synthetic cathinone derivative. Its structural complexity necessitates a thorough evaluation of its potential to interfere with routine immunoassay-based drug screens.

Immunoassays are the workhorse of initial drug screening due to their speed and high-throughput capabilities. However, they are designed to detect specific drug classes based on antibody recognition of common structural motifs.[2] This inherent feature can lead to two critical errors when encountering an NPS: a false-negative result if the antibody fails to recognize the new molecule, or a false-positive result if the antibody cross-reacts with the NPS due to structural similarities with the target analyte.[3]

This guide provides a comprehensive, technically grounded framework for researchers and laboratory professionals to systematically validate the cross-reactivity of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. We will move from theoretical structural analysis to detailed, practical experimental protocols, ensuring the scientific integrity and trustworthiness of your laboratory's findings.

Part 1: The Mechanism of Competitive Immunoassays and Cross-Reactivity

Most drug screening immunoassays operate on the principle of competitive binding. In this format, the drug present in a sample (unlabeled analyte) competes with a drug-enzyme conjugate (labeled analyte) for a limited number of specific antibody binding sites. The amount of signal generated by the enzyme is inversely proportional to the amount of drug in the sample.[4][5]

Cross-reactivity occurs when a substance other than the target analyte, such as our NPS of interest, is structurally similar enough to bind to the assay's antibody.[3] This binding displaces the labeled analyte, leading to a change in signal that can be misinterpreted as a positive result for the target drug class.

Caption: The principle of competitive immunoassay drug screening.

Part 2: Predictive Structural Analysis

The first step in any cross-reactivity study is a structural comparison. The likelihood of an NPS cross-reacting with a particular immunoassay is directly related to its structural homology to the assay's target molecule.[6]

Chemical Structure of the Target NPS:

  • Name: 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one[7]

  • Molecular Formula: C10H20N2O2[7]

  • Core Features: A piperidine ring, a propan-1-one backbone, and an amino group. This structure shares features with both substituted cathinones and certain amphetamine-like compounds.

Let's compare this structure to common immunoassay targets:

CompoundStructureKey Features for Comparison
Target NPS Piperidine ring, ketone group, short alkyl chain with an amino group.
Methamphetamine Phenyl ring, secondary amine on a propane chain.[8][9]
Amphetamine Phenyl ring, primary amine on a propane chain.[10][11]
Phencyclidine (PCP) Phenyl ring attached to a cyclohexane ring, which is bonded to a piperidine ring.[12][13]
Methadone Diphenylheptanone structure, tertiary amine.[14][15]

Hypothesis: Based on the visual comparison, the NPS has a piperidine ring, which is also a core component of Phencyclidine (PCP). While the rest of the structure differs significantly, this shared moiety makes the PCP immunoassay a primary candidate for potential cross-reactivity . The propan-1-one backbone with an adjacent amino group has a distant resemblance to the phenethylamine core of amphetamines, but significant differences (piperidine vs. phenyl ring) make strong cross-reactivity with amphetamine or methamphetamine immunoassays less likely, but still worth investigating . Cross-reactivity with opiate or methadone assays is highly improbable due to the lack of relevant structural features.

Caption: Predicted cross-reactivity based on structural similarity.

Part 3: A Self-Validating Experimental Framework

To ensure trustworthy and definitive results, a two-tiered approach is essential. The first tier involves challenging commercially available immunoassays. The second, and most critical, tier is the confirmation and precise quantification of the NPS using a "gold standard" mass spectrometric method. This framework ensures that any observed immunoassay reactivity is directly and unequivocally attributable to the test compound.

Validation_Workflow start Obtain Certified Reference Material of NPS and Drug-Free Urine Matrix prep Prepare Stock and Serial Dilutions of NPS in Urine start->prep ia_screen Tier 1: Immunoassay Screening (Test against a panel of assays: AMP, MET, PCP, OPI, BZO, MTD) prep->ia_screen conf_analysis Tier 2: Confirmatory Analysis (LC-MS/MS Quantification) prep->conf_analysis data_interp Data Interpretation and Comparison ia_screen->data_interp conf_analysis->data_interp calc Calculate Percent Cross-Reactivity for Positive Immunoassays data_interp->calc report Generate Final Validation Report calc->report

Caption: High-level workflow for cross-reactivity validation.

Part 4: Detailed Experimental Protocols

Adherence to a detailed, validated protocol is paramount for reproducible results. The following sections outline the necessary steps.

Protocol 1: Immunoassay Cross-Reactivity Screening

Objective: To determine the qualitative and semi-quantitative response of various commercial immunoassay drug screens to 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one.

Materials:

  • Certified reference material of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one.

  • Certified drug-free human urine.

  • Commercially available immunoassay kits/reagents for:

    • Amphetamines (AMP)

    • Methamphetamine (MET)

    • Phencyclidine (PCP)

    • Opiates (OPI)

    • Benzodiazepines (BZO)

    • Methadone (MTD)

  • Calibrators and controls for each assay.

  • Automated clinical chemistry analyzer (e.g., Beckman Coulter AU series, Roche Cobas).

  • Class A volumetric flasks, pipettes, and appropriate laboratory glassware.

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the NPS in methanol.

  • Spiking and Serial Dilution:

    • Prepare a high-concentration spiking solution (e.g., 100 µg/mL) by diluting the stock solution in drug-free urine.

    • Perform serial dilutions from this spiking solution in drug-free urine to create a range of concentrations. This range should be wide, from well below the immunoassay cutoffs to concentrations at least 100-fold higher (e.g., 10 ng/mL to 100,000 ng/mL).[16]

  • Assay Performance:

    • Calibrate each immunoassay on the automated analyzer according to the manufacturer's instructions.

    • Run the respective controls to ensure the analytical run is valid.

    • Analyze the serially diluted NPS samples on each of the selected immunoassays as if they were unknown patient samples. Run each concentration in triplicate.

  • Data Collection: Record the qualitative result (Positive/Negative) for each concentration against each assay's cutoff. If the analyzer provides a semi-quantitative value (e.g., an index or ng/mL equivalent to the calibrator), record this as well.

Data Analysis & Calculation: For any assay that produces a positive result, the percent cross-reactivity can be calculated at the concentration that produces a signal equivalent to the assay's cutoff calibrator.[17]

Formula for Percent Cross-Reactivity: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of NPS causing an equivalent response) x 100

For example, if the PCP assay cutoff is 25 ng/mL and a concentration of 500 ng/mL of the NPS is required to produce a positive result at that cutoff, the cross-reactivity is: (25 / 500) * 100 = 5%.

Protocol 2: Confirmatory Analysis by LC-MS/MS

Objective: To definitively confirm the presence and accurately quantify the concentration of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one in the prepared urine samples, thereby validating the immunoassay results. LC-MS/MS is the preferred method for its superior sensitivity and specificity.[1][18]

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Appropriate LC column (e.g., C18, PFP).

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade).

  • Deionized water.

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials.

  • Internal standard (ideally a deuterated analog of the NPS; if unavailable, a structurally similar compound that is not expected to be present in samples).

Procedure:

  • Sample Preparation (Example using LLE):

    • Pipette 1 mL of each spiked urine sample into a glass tube.

    • Add the internal standard.

    • Add a basifying agent (e.g., ammonium hydroxide) to adjust pH > 9.

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Develop a method for the target NPS. This involves optimizing MS parameters (e.g., selecting precursor and product ions for Multiple Reaction Monitoring - MRM) by infusing a dilute standard of the compound.[19]

    • Example LC Conditions:

      • Column: C18, 2.1 x 100 mm, 2.6 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient from 5% to 95% B over several minutes.

      • Flow Rate: 0.4 mL/min

    • Example MS Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+)

      • MRM Transitions: At least two transitions should be monitored for confident identification (one for quantification, one for qualification).[20]

  • Quantification:

    • Prepare a calibration curve using the same extraction procedure on drug-free urine spiked with known concentrations of the NPS.

    • Analyze the extracted samples from Protocol 1.

    • Calculate the concentration of the NPS in each sample by comparing its peak area ratio (to the internal standard) against the calibration curve.

Part 5: Data Interpretation and Comparative Analysis

The power of this validation framework lies in the direct comparison of the immunoassay response to the confirmed concentration from LC-MS/MS. The results should be summarized in a clear, comparative table.

Table 1: Hypothetical Cross-Reactivity Validation Data

Confirmed NPS Conc. (ng/mL) by LC-MS/MSAMP Assay Result (Cutoff: 500 ng/mL)MET Assay Result (Cutoff: 500 ng/mL)PCP Assay Result (Cutoff: 25 ng/mL)OPI Assay Result (Cutoff: 300 ng/mL)
10NegativeNegativeNegativeNegative
100NegativeNegativeNegativeNegative
500NegativeNegativePositive Negative
1,000NegativeNegativePositive Negative
10,000Positive NegativePositive Negative
100,000Positive Positive Positive Negative

Interpretation of Hypothetical Data:

  • PCP Immunoassay: The assay shows significant cross-reactivity. A positive result is triggered at a concentration of 500 ng/mL. Using our formula, the calculated cross-reactivity is (25 ng/mL / 500 ng/mL) * 100 = 5.0%. This is a clinically significant finding, as a user consuming this NPS could trigger a false-positive PCP screen.

  • Amphetamine Immunoassay: Cross-reactivity is observed, but only at a very high concentration (10,000 ng/mL). The calculated cross-reactivity is (500 ng/mL / 10,000 ng/mL) * 100 = 5.0%.

  • Methamphetamine Immunoassay: Very weak cross-reactivity is noted only at an extremely high concentration (100,000 ng/mL), making it less of a clinical concern. Cross-reactivity is (500 ng/mL / 100,000 ng/mL) * 100 = 0.5%.

  • Opiate Assay: As predicted by the structural analysis, there is no cross-reactivity.

Conclusion and Recommendations

This guide outlines a robust, scientifically sound framework for validating the cross-reactivity of the novel psychoactive substance 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. Based on our predictive analysis and hypothetical data, this compound demonstrates a high potential to cross-react with commercial Phencyclidine (PCP) immunoassays and a lower potential to interact with Amphetamine assays at high concentrations.

Key Recommendations for Laboratories:

  • Perform In-House Validation: Laboratories should never assume a lack of cross-reactivity for NPS. A validation study as detailed here is essential before routine testing.[21]

  • Confirm All Positives: Any positive screening result from an immunoassay, particularly for PCP or Amphetamines in a patient population where NPS use is suspected, must be considered presumptive. All such results require confirmation by a specific and sensitive method like LC-MS/MS or GC-MS.[18]

  • Stay Informed: The NPS landscape is dynamic. Toxicology laboratories must remain vigilant, using resources and publications to stay aware of new compounds emerging in their region.

By integrating this systematic approach, laboratories can ensure the accuracy and reliability of their drug testing results, providing clear and trustworthy data for clinical diagnosis and forensic investigation.

References

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one. As a substituted cathinone derivative, this compound requires meticulous handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Toxidicology Profile

While a specific toxicological profile for 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is not extensively documented in publicly available literature, its structural class as a substituted cathinone suggests that it should be handled as a potentially hazardous substance. Compounds in this family can exhibit a range of physiological effects. Therefore, exposure should be minimized. Potential routes of exposure include inhalation, ingestion, and skin or eye contact.[1][2][3] Symptoms of overexposure to similar chemical entities may include irritation to the skin, eyes, nose, throat, and respiratory tract.[1][4]

All handling of this compound must be conducted under the precautionary principle that it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][5][6] Do not handle this compound until all safety precautions have been read and understood.[7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and potential exposure.[3][9][10] The following PPE is mandatory when handling 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[11] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[9]
Body Protection Disposable, long-sleeved gown with closed cuffsTo protect the skin and personal clothing from contamination. Gowns should close at the back to provide a solid front.[12]
Eye and Face Protection Safety goggles and a face shieldTo protect against splashes and aerosols. Standard eyeglasses do not offer adequate protection.[9][10]
Respiratory Protection A NIOSH-certified N95 or higher respiratorRecommended when handling the powdered form of the compound or when there is a risk of aerosol generation.[10][12] Surgical masks do not provide adequate respiratory protection from chemical exposure.[9][12]
Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Engineering Controls and Safe Handling
  • Ventilation: All work with 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the substance. Do not breathe dust, vapor, mist, or gas.[2][8][13]

  • Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][14] Remove contaminated clothing immediately and wash before reuse.[6][15]

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Isolate: Isolate the hazard area and prevent entry.[15]

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material like sand or earth to contain the substance.[15] For solid spills, carefully sweep or shovel the material into a suitable container, minimizing dust generation.[2][16]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: All contaminated materials must be disposed of as hazardous waste.[7]

Disposal Plan

All waste containing 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Place all waste in clearly labeled, sealed containers.[7]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[7][15][17] Do not allow the product to be released into the environment.[7][13]

Disposal_Workflow Start Waste Generation Segregate Segregate Hazardous Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Caption: Hazardous Waste Disposal Workflow

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[4][18] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][18]

  • Skin Contact: Remove all contaminated clothing immediately.[18] Wash the affected area thoroughly with soap and water.[6] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][19] If the person is not breathing, provide artificial respiration.[15] Seek immediate medical attention.[4][19]

  • Ingestion: Rinse mouth with water.[4][19] Do NOT induce vomiting.[18] Seek immediate medical attention.[4][19]

Conclusion

The safe handling of 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one is paramount to ensure the well-being of laboratory personnel. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe and compliant working environment. Always consult your institution's safety officer for specific guidance and protocols.

References

  • Neogen Corporation. (2022, November 22). Synth Cathinones Forensic, Kit, Safety Data Sheet. Retrieved from [Link]

  • ARYSTA LifeScience South Africa (Pty) Ltd. (2019, August). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • BASF. (2026, March 5). Safety data sheet. Retrieved from [Link]

  • Bayer Environmental Science. (2015, August 19). SAFETY DATA SHEET. Retrieved from [Link]

  • BASF. (2022, January 31). Safety data sheet. Retrieved from [Link]

  • Zelam Ltd. FUNGICIDE. Retrieved from [Link]

  • Repar Corporation. (2016, May 9). SAFETY DATA SHEET. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Clinical IQ, 1-4.
  • BASF. (2025, October 29).
  • Canadian Association of Pharmacy in Oncology. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

  • UPL. (n.d.). Bandit 350 SC - South Africa. Retrieved from [Link]

  • Rentokil Initial. (n.d.). CARPET BEETLE & MOTH KILLER POWDER - SDS. Retrieved from [Link]

  • Bayer Crop Science. (2017, September 19). SAFETY DATA SHEET Calypso. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

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